CP-66948
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]-2-pentylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6S/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXWXGDJLBJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(N)NC1=NC(=CS1)C2=CN=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143765 | |
| Record name | CP-66,948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101189-47-3 | |
| Record name | CP-66,948 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101189473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-66,948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-66948 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MD3W48EOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tirilazad Mesylate: A Technical Deep-Dive into its Mechanism of Action as a Lazaroid Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or "lazaroid," developed for its potent neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation and the scavenging of free radicals, which are key contributors to secondary damage in central nervous system (CNS) injuries such as subarachnoid hemorrhage (SAH), acute ischemic stroke, and spinal cord injury.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental validation of tirilazad mesylate.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
Tirilazad mesylate's neuroprotective effects are primarily attributed to its ability to interrupt the cascade of iron-dependent lipid peroxidation within cellular membranes.[1][2] This process, a major driver of secondary cell injury, is initiated by reactive oxygen species (ROS) and results in cellular damage and death. Tirilazad's multifaceted mechanism involves:
-
Free-Radical Scavenging: Tirilazad actively scavenges lipid peroxyl and hydroxyl radicals, thereby neutralizing these highly reactive species before they can propagate damage to lipids, proteins, and nucleic acids.[1]
-
Membrane Stabilization: By incorporating into the lipid bilayer of cell membranes, tirilazad decreases membrane fluidity.[1][4] This structural stabilization helps to protect the membrane from oxidative damage and maintain the integrity of the blood-brain barrier.
-
Preservation of Endogenous Antioxidants: Tirilazad helps to maintain the levels of endogenous antioxidants, particularly vitamins E and C, which are depleted during oxidative stress.[1]
The cytoprotective actions of tirilazad are particularly crucial in the vascular endothelium, where it helps to mitigate the acute and delayed vascular consequences of events like subarachnoid hemorrhage.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro, preclinical, and clinical studies of tirilazad mesylate.
Table 1: In Vitro Efficacy of Tirilazad Mesylate
| Parameter | Assay System | Result | Reference |
| Lipid Peroxidation Inhibition | Rat brain homogenates | Highly effective at 1 – 10 µM | [1] |
| Neuroprotection | Fetal mouse spinal cord cells (vs. ferrous ammonium sulfate) | Concentration-dependent enhancement of neuronal survival at 3, 10, and 30 µM | [5] |
Table 2: Pharmacokinetic Properties of Tirilazad Mesylate in Humans
| Parameter | Subject Group | Dose | Value | Reference |
| Elimination Half-life | Healthy Male Volunteers | Single IV dose (1.0-2.0 mg/kg) | 3.7 hours | [6] |
| Clearance | Healthy Male Volunteers | Single IV dose (1.0-2.0 mg/kg) | Approached liver blood flow | [6] |
| AUC₀-∞ (Tirilazad) | Healthy Volunteers | Single 2.0 mg/kg IV infusion | 8.83 µmol·h/L | [7] |
| AUC₀-∞ (Tirilazad) | Subjects with Mild Liver Cirrhosis | Single 2.0 mg/kg IV infusion | 18.6 µmol·h/L | [7] |
| Clearance (Tirilazad) | Healthy Volunteers | Single 2.0 mg/kg IV infusion | 27.8 L/h | [7] |
| Clearance (Tirilazad) | Subjects with Mild Liver Cirrhosis | Single 2.0 mg/kg IV infusion | 12.7 L/h | [7] |
Table 3: Summary of Key Clinical Trial Data for Tirilazad Mesylate
| Indication | Trial Design | Treatment Regimen | Key Finding | Reference |
| Aneurysmal Subarachnoid Hemorrhage (SAH) | Randomized, double-blind, vehicle-controlled (North America) | 2 mg/kg/day or 6 mg/kg/day IV for 10 days | No significant improvement in overall outcome. In men with Grades IV-V neurological status, 6 mg/kg/day was associated with a lower mortality rate (5%) compared to vehicle (33%). | [2] |
| Aneurysmal Subarachnoid Hemorrhage (SAH) | Meta-analysis of 5 randomized trials (3,797 patients) | Various | No significant effect on unfavorable clinical outcome or cerebral infarction. Significant reduction in symptomatic vasospasm (OR 0.80). | [8] |
| Acute Ischemic Stroke | Randomized, double-blind, vehicle-controlled (RANTTAS) | 6 mg/kg/day IV for 3 days | No improvement in overall functional outcome. | [9] |
| Acute Spinal Cord Injury | Randomized, double-blind, active-control (NASCIS III) | 2.5 mg/kg IV every 6 hours for 48 hours (following methylprednisolone bolus) | As effective as a 24-hour regimen of methylprednisolone. | [10] |
Experimental Protocols
In Vitro Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This protocol is a representative method for assessing the inhibition of lipid peroxidation in brain tissue.
Objective: To quantify the extent of lipid peroxidation in brain homogenates by measuring the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), and to assess the inhibitory effect of tirilazad mesylate.
Materials:
-
Rat brain tissue
-
Phosphate buffered saline (PBS), pH 7.4
-
Ferrous sulfate (FeSO₄) solution
-
Ascorbic acid solution
-
Tirilazad mesylate solutions of varying concentrations
-
Trichloroacetic acid (TCA) solution (20%)
-
Thiobarbituric acid (TBA) solution (0.67%)
-
N-butanol
-
Spectrophotometer
Procedure:
-
Tissue Preparation: Homogenize fresh rat brain tissue in cold PBS to prepare a 10% (w/v) homogenate. Centrifuge the homogenate at 3000 rpm for 10 minutes to pellet cellular debris. The resulting supernatant is the brain homogenate used for the assay.
-
Induction of Lipid Peroxidation: In a series of test tubes, add a specific volume of the brain homogenate. Initiate lipid peroxidation by adding freshly prepared ferrous sulfate and ascorbic acid solutions.
-
Treatment: To the experimental tubes, add varying concentrations of tirilazad mesylate. A control group will receive the vehicle used to dissolve tirilazad.
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
-
Termination of Reaction: Stop the lipid peroxidation reaction by adding cold TCA solution to each tube. This also precipitates proteins.
-
TBA Reaction: Add TBA solution to each tube and incubate in a boiling water bath for 15-20 minutes. This allows the MDA in the sample to react with TBA, forming a pink-colored chromogen.
-
Extraction: After cooling, add n-butanol to each tube and vortex vigorously to extract the colored complex. Centrifuge the tubes to separate the layers.
-
Quantification: Measure the absorbance of the upper butanol layer at 532 nm using a spectrophotometer.
-
Calculation: The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA complex. The percentage inhibition of lipid peroxidation by tirilazad is calculated by comparing the absorbance of the treated samples to the control.
Clinical Trial Protocol: Randomized, Double-Blind, Vehicle-Controlled Trial in Aneurysmal Subarachnoid Hemorrhage
This protocol is a summary of the design typically used in clinical trials evaluating tirilazad for SAH.
Objective: To evaluate the efficacy and safety of tirilazad mesylate in improving clinical outcomes in patients with aneurysmal subarachnoid hemorrhage.
Study Design: A multicenter, prospective, randomized, double-blind, vehicle-controlled, parallel-group study.
Patient Population: Adult patients with a confirmed diagnosis of aneurysmal subarachnoid hemorrhage, typically within 48-72 hours of the initial hemorrhage.
Randomization and Blinding: Patients are randomly assigned in a 1:1:1 ratio to receive one of two doses of tirilazad mesylate or a matching vehicle. Both patients and investigators are blinded to the treatment allocation.
Treatment Regimen:
-
Group 1 (Low Dose): Intravenous infusion of tirilazad mesylate (e.g., 2 mg/kg/day).
-
Group 2 (High Dose): Intravenous infusion of tirilazad mesylate (e.g., 6 mg/kg/day).
-
Group 3 (Control): Intravenous infusion of a matching vehicle.
-
The study drug is typically administered for a period of 8 to 10 days following the SAH. All patients receive standard of care, which may include nimodipine.
Outcome Measures:
-
Primary Outcome: Glasgow Outcome Scale (GOS) score at 3 months post-hemorrhage, dichotomized into favorable (good recovery, moderate disability) and unfavorable (severe disability, vegetative state, death) outcomes.
-
Secondary Outcomes: Mortality rate at 3 months, incidence of symptomatic vasospasm, and employment status at 3 months.
Statistical Analysis: The primary efficacy analysis is typically an intent-to-treat analysis comparing the proportion of patients with a favorable outcome in each tirilazad group with the vehicle group, often using logistic regression to adjust for baseline prognostic factors.
Visualizations
Caption: The mechanism of lipid peroxidation and the points of intervention by tirilazad mesylate.
Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Conclusion
Tirilazad mesylate is a potent inhibitor of lipid peroxidation with a well-defined mechanism of action centered on free-radical scavenging and membrane stabilization. While preclinical studies demonstrated significant neuroprotective effects, clinical trials in acute ischemic stroke and subarachnoid hemorrhage have yielded mixed results, failing to consistently demonstrate improved overall outcomes despite some positive effects on secondary endpoints like vasospasm. The data suggest a complex interplay between the timing of administration, the specific pathophysiology of the CNS injury, and the therapeutic window for effective intervention. Further research into the nuances of its clinical application and the development of next-generation lazaroids may yet unlock the full therapeutic potential of this class of neuroprotective agents.
References
- 1. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tirilazad Mesylate - SCIRE Professional [scireproject.com]
- 4. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. mmpc.org [mmpc.org]
- 7. Effects of tirilazad mesylate on postischemic brain lipid peroxidation and recovery of extracellular calcium in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of the lipid peroxidation inhibitor tirilazad mesylate (U-74006F) on gerbil brain eicosanoid levels following ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection and Acute Spinal Cord Injury: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Chemical Identity of CP-66948
For the attention of researchers, scientists, and drug development professionals, this technical overview consolidates the currently available public information on the chemical entity designated as CP-66948. While a definitive chemical structure has been identified, a comprehensive biological and experimental profile remains elusive in publicly accessible scientific literature.
Core Chemical Structure
This compound is a small molecule with the molecular formula C13H20N6S. The structural identity of the compound is detailed below, providing a foundational reference for any future research or comparative analysis.
| Identifier | Value |
| Molecular Formula | C13H20N6S |
| SMILES | CCCCCNC(=N)Nc1nc(cs1)-c2c[nH]c(C)n2 |
| InChI | InChI=1S/C13H20N6S/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19) |
| InChIKey | OZSXWXGDJLBJQO-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action: A Knowledge Gap
Extensive searches of public scientific databases and literature have yielded no specific information regarding the biological activity or mechanism of action of the compound designated this compound. The identifier "this compound" does not appear to be associated with any published research detailing its pharmacological properties, therapeutic targets, or efficacy in any experimental models.
Similarly, searches based on its chemical structure (SMILES string) did not retrieve any publications that specifically investigate this molecule. While the structure contains thiazole and imidazole moieties, which are present in many biologically active compounds, the specific arrangement and substitution pattern of this compound do not correspond to any well-characterized agent in the public domain.
Experimental Protocols
Consistent with the absence of published biological data, there are no publicly available experimental protocols for the synthesis, purification, or use of this compound in biological assays.
Logical Relationship Diagram: The Information Void
The following diagram illustrates the current state of knowledge regarding this compound, highlighting the identified chemical structure and the absence of associated biological or experimental data.
Conclusion
The chemical entity designated as this compound has a defined chemical structure, which is publicly accessible. However, this technical overview must conclude that there is a significant information void regarding its biological properties and any associated experimental procedures. It is plausible that this compound represents an internal or proprietary compound from a chemical library that has not been the subject of published academic or industrial research. Professionals seeking to work with this compound should be aware that they may be venturing into entirely novel scientific territory, with no prior art to guide their investigations.
The Discovery and Preclinical Development of CP-66948: A Histamine H2-Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-66948 is a potent and selective histamine H2-receptor antagonist identified for its gastric antisecretory and mucosal protective properties. This document provides a comprehensive overview of the discovery and preclinical development of this compound. It details the pharmacological data from key in vitro and in vivo studies, offering a comparative analysis with established H2-receptor antagonists, cimetidine and ranitidine. Detailed experimental protocols for the pivotal preclinical models are provided to enable replication and further investigation. The underlying mechanism of action is elucidated through a diagram of the histamine H2 receptor signaling pathway. Furthermore, a logical workflow for the preclinical evaluation of a gastric antisecretory agent is presented. Despite its promising preclinical profile, publicly available information regarding the clinical development of this compound is absent, suggesting its development was likely discontinued prior to or during early clinical phases.
Introduction
The discovery of histamine H2-receptor antagonists revolutionized the treatment of peptic ulcer disease and other acid-related gastrointestinal disorders. These agents competitively inhibit the action of histamine on the H2 receptors of parietal cells, thereby reducing gastric acid secretion. Following the successful introduction of cimetidine and ranitidine, research efforts continued to identify novel antagonists with improved potency, selectivity, and ancillary properties such as mucosal protection. This compound emerged from these efforts as a promising candidate with a distinct pharmacological profile.
Discovery and Synthesis
Detailed information regarding the specific discovery and synthesis of this compound is not extensively available in the public domain. However, based on its chemical structure, N1-[4-(2-Methyl-1H-imidazol-4-yl)-2-thiazolyl]-N3-pentylguanidine, it belongs to the class of 2-guanidinothiazole derivatives. The synthesis of such compounds typically involves a multi-step process. A plausible synthetic approach, based on general methods for this class of compounds, is outlined below.
Hypothetical Synthesis Workflow:
Mechanism of Action: Histamine H2 Receptor Signaling
This compound exerts its pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. The binding of histamine to this receptor initiates a signaling cascade that results in the secretion of gastric acid.
Histamine H2 Receptor Signaling Pathway:
Preclinical Pharmacology
The preclinical evaluation of this compound demonstrated its potent antisecretory and mucosal protective effects. The key quantitative data from these studies are summarized below in comparison to cimetidine and ranitidine.
Table 1: Comparative Preclinical Pharmacology of this compound and Other H2-Receptor Antagonists
| Parameter | This compound | Cimetidine | Ranitidine |
| In Vitro H2-Receptor Affinity (Guinea Pig Atria) | |||
| Relative Potency vs. Cimetidine | 15x | 1x | 7x |
| In Vivo Antisecretory Activity (Pylorus-Ligated Rat) | |||
| ED50 (mg/kg, intraduodenal) | 2 | ~10-20[1][2][3] | ~5-10[4][5] |
| In Vivo Antisecretory Activity (Heidenhain Pouch Dog) | |||
| ED50 vs. Histamine (mg/kg, p.o.) | 0.3 | ~2-5[6][7] | ~0.5-1[8][9] |
| ED50 vs. Pentagastrin (mg/kg, p.o.) | 1.0 | ~2-5[6][7] | ~0.5-1[8][9] |
| In Vivo Mucosal Protective Activity (Ethanol-Induced Gastric Lesions in Rat) | |||
| ED50 (mg/kg, p.o.) | 12 | >50[10][11] | ~50[12][13] |
| ED50 (mg/kg, subcutaneous) | 6 | - | - |
Note: ED50 values for cimetidine and ranitidine are approximate ranges derived from the literature for comparative purposes.
Experimental Protocols
The preclinical characterization of this compound relied on established in vivo models to assess its antisecretory and cytoprotective effects. The general methodologies for these key experiments are detailed below.
Pylorus-Ligated Rat Model for Gastric Acid Secretion
This model is a standard method for evaluating the antisecretory activity of a compound.
Protocol:
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.
-
Anesthesia and Surgery: The rats are anesthetized (e.g., with ether or a suitable injectable anesthetic). A midline abdominal incision is made, and the pylorus is ligated with a silk suture.
-
Drug Administration: The test compound (this compound, vehicle, or comparator) is administered intraduodenally immediately after pylorus ligation.
-
Gastric Juice Collection: The abdominal incision is closed, and the animals are allowed to recover. After a set period (typically 4 hours), the animals are sacrificed. The esophagus is clamped, and the stomach is removed.
-
Analysis: The gastric contents are collected, centrifuged, and the volume is measured. The acidity is determined by titration with 0.1 N NaOH to a pH of 7.0. The total acid output is calculated.
Heidenhain Pouch Dog Model for Gastric Acid Secretion
This model allows for the chronic study of gastric acid secretion in conscious animals.
Protocol:
-
Animal Preparation: Beagle dogs are surgically prepared with a Heidenhain pouch, a vagally denervated pouch of the fundic portion of the stomach with a cannula to the exterior.
-
Stimulation of Acid Secretion: After a recovery period from surgery, gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.
-
Drug Administration: The test compound is administered orally (p.o.) or intravenously (i.v.) at various doses.
-
Gastric Juice Collection: Gastric juice from the pouch is collected at regular intervals (e.g., every 15-30 minutes).
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration. The acid output is calculated and expressed as a percentage of the pre-drug stimulated rate.
Ethanol-Induced Gastric Lesion Model in Rats
This model is used to assess the gastric mucosal protective (cytoprotective) effects of a compound.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are fasted for 24 hours with free access to water.
-
Drug Administration: The test compound is administered orally or subcutaneously at various doses.
-
Induction of Gastric Lesions: After a set time following drug administration (e.g., 30-60 minutes), absolute ethanol (e.g., 1 mL) is administered orally.
-
Evaluation of Lesions: One hour after ethanol administration, the animals are sacrificed. The stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
Analysis: The gastric mucosa is examined for the presence of hemorrhagic lesions. The lesions are scored based on their number and severity. The total lesion score for each animal is calculated.
Preclinical Evaluation Workflow
The preclinical development of a gastric antisecretory agent like this compound typically follows a structured workflow to characterize its efficacy and safety.
Workflow Diagram:
Development History and Conclusion
The initial preclinical data for this compound, published in 1991, were promising. The compound demonstrated superior potency as a histamine H2-receptor antagonist compared to the then-standard treatments, cimetidine and ranitidine. Furthermore, it exhibited significant mucosal protective effects at doses relevant to its antisecretory activity.
However, a comprehensive search of publicly available records, including clinical trial registries and scientific literature databases, reveals no information on the further development of this compound beyond these initial preclinical studies. This suggests that the compound was likely discontinued, either during later-stage preclinical safety and toxicology evaluations or prior to entering Phase I clinical trials. The reasons for this discontinuation are not publicly known but could be related to a variety of factors, including an unfavorable pharmacokinetic profile, unforeseen toxicity, or a strategic decision by the developing company.
References
- 1. Effects of nonsteroidal antiinflammatory drugs on ulcerogenesis and gastric secretion in pylorus-ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cimetidine on stress ulcer and gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric secretory conditions and plasma gastrin levels in rats after prolonged treatment with cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. Effect of cimetidine on stimulated gastric secretion and serum gastrin in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cimetidine on stimulated gastric secretion and serum gastrin in the dog. | Semantic Scholar [semanticscholar.org]
- 8. The effect of ranitidine on gastric acid secretory response curves to histamine, pentagastrin or bethanechol in the dog with a Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and metiamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of prostaglandin E2, cimetidine, and atropine on ethanol-induced gastric mucosal damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the mechanism of ethanol-induced gastric damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pharmacological Profile of CP-66948: An In-depth Technical Guide
An extensive search of publicly available scientific literature and chemical databases reveals a significant lack of pharmacological data for the compound CP-66948. While chemical identifiers and structural information are available, detailed studies on its mechanism of action, binding affinities, and effects on signaling pathways appear to be absent from the public domain.
Chemical Identity
This compound is identified by the following chemical descriptors:
-
Molecular Formula: C₁₃H₂₀N₆S
-
InChIKey: OZSXWXGDJLBJQO-UHFFFAOYSA-N
-
UNII: 2MD3W48EOE
Despite the availability of this basic chemical information, no corresponding pharmacological data has been found in prominent scientific databases such as PubMed and PubChem. This suggests that this compound may be a compound that was synthesized but not extensively studied for its biological activity, or that any existing pharmacological data has not been publicly disclosed.
Absence of Pharmacological Data
The core requirements of this technical guide, including quantitative data for comparison, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the lack of primary research on this compound. Searches for its pharmacological profile, mechanism of action, and biological activity did not yield any relevant publications or datasets.
Therefore, it is not possible to provide the following:
-
Data Presentation: No quantitative data (e.g., Kᵢ, IC₅₀, EC₅₀ values) is available to be summarized in tables.
-
Experimental Protocols: Without published studies, the methodologies for any key experiments cannot be detailed.
-
Signaling Pathway and Experimental Workflow Diagrams: The signaling pathways modulated by this compound are unknown, and no experimental workflows involving this compound have been described in the literature.
In-Depth Technical Guide: CP-66948 Histamine H2-Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-66948 is a potent and selective histamine H2-receptor antagonist. This document provides a comprehensive overview of its binding affinity to the histamine H2-receptor, placing it in the context of other well-known antagonists. It also details the experimental methodologies for assessing such interactions and outlines the associated signaling pathways. This guide is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.
Data Presentation: Comparative Binding Affinity
| Compound | Relative Binding Affinity at Guinea Pig Atria Histamine H2-Receptor |
| This compound | 15x greater than Cimetidine |
| 7x greater than Ranitidine | |
| Cimetidine | Reference Antagonist |
| Ranitidine | Reference Antagonist |
Note: This data is based on studies comparing the ability of these compounds to displace a radiolabeled ligand from the guinea pig atrial histamine H2-receptor.
Experimental Protocols: Histamine H2-Receptor Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the histamine H2-receptor. This protocol is based on standard methodologies used in the field.
1. Membrane Preparation (from Guinea Pig Atria)
-
Tissue Homogenization: Guinea pig atria are dissected and placed in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). The tissue is minced and then homogenized using a Polytron or similar tissue homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh, ice-cold buffer and re-centrifugation.
-
Final Preparation: The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay). Membranes are then stored at -80°C until use.
2. Competitive Binding Assay
-
Assay Components: The assay is typically performed in a 96-well plate format and includes:
-
Membrane preparation: A fixed concentration of the prepared cell membranes.
-
Radioligand: A fixed concentration of a radiolabeled H2-receptor antagonist (e.g., [3H]-tiotidine or [125I]-iodoaminopotentidine). The concentration is typically chosen to be near the Kd of the radioligand for the H2-receptor.
-
Test Compound (this compound): A range of concentrations of the unlabeled test compound.
-
Non-specific Binding Control: A high concentration of a known H2-receptor antagonist (e.g., unlabeled tiotidine or ranitidine) to determine non-specific binding.
-
Total Binding Control: Assay buffer in place of the test compound.
-
-
Incubation: The assay plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter while allowing the unbound radioligand to pass through. The filters are then washed rapidly with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitory constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Histamine H2-Receptor Signaling Pathway
The histamine H2-receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and subsequent downstream cellular responses.
In Vitro Activity of CP-66948: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-66948 is identified as a potent and selective histamine H2-receptor antagonist. In vitro studies have been fundamental in characterizing its pharmacological profile, particularly its affinity for the H2 receptor and its impact on downstream signaling pathways. This document provides a technical guide to the in vitro evaluation of this compound, summarizing key activity data, outlining representative experimental protocols, and visualizing the associated signaling pathway.
Data Presentation: In Vitro Activity of this compound
The primary in vitro data available for this compound characterizes its binding affinity for the histamine H2-receptor relative to other well-known antagonists, cimetidine and ranitidine. These studies were conducted using guinea pig atria, a classic model for H2-receptor pharmacology.
| Compound | Relative Affinity for Guinea Pig Atria Histamine H2-Receptor | Reference |
| This compound | 15x greater than Cimetidine | [1][2] |
| This compound | 7x greater than Ranitidine | [1][2] |
Experimental Protocols
Detailed experimental protocols for the in vitro analysis of this compound are not publicly available. However, the following are representative methodologies for key experiments used to characterize histamine H2-receptor antagonists.
Histamine H2-Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the histamine H2-receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H2-receptor.
Materials:
-
Membrane preparation from cells expressing the histamine H2-receptor (e.g., guinea pig cerebral cortex).
-
Radioligand: [3H]-Tiotidine.
-
Test compound (this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-Tiotidine and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H2-receptor ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold incubation buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Histamine-Stimulated Adenylate Cyclase Activity Assay (Representative Protocol)
This protocol outlines a functional assay to measure the ability of a test compound to antagonize histamine-induced activation of adenylate cyclase.
Objective: To determine the functional potency of a test compound as an H2-receptor antagonist.
Materials:
-
Membrane preparation from a cell line expressing the histamine H2-receptor (e.g., CHO cells).
-
Histamine.
-
Test compound (this compound).
-
ATP (adenosine triphosphate).
-
GTP (guanosine triphosphate).
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, and a phosphodiesterase inhibitor like IBMX).
-
cAMP (cyclic adenosine monophosphate) detection kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Membrane preparations are pre-incubated with varying concentrations of the test compound (this compound).
-
Histamine is added to stimulate adenylate cyclase activity. A control group without histamine is included to determine basal activity.
-
The enzymatic reaction is initiated by the addition of ATP and GTP.
-
The incubation is carried out for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of cAMP produced is quantified using a suitable detection kit.
-
The concentration of the test compound that inhibits 50% of the histamine-stimulated cAMP production (IC50) is determined.
-
This IC50 value provides a measure of the functional antagonist potency of the compound.
Mandatory Visualization
Histamine H2-Receptor Signaling Pathway and Antagonism by this compound
Caption: Signaling pathway of the Histamine H2-receptor and its antagonism by this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for the in vitro characterization of this compound's activity.
References
CP-66948: A Technical Overview of its Effects on Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of CP-66948, a potent histamine H2-receptor antagonist, on gastric acid secretion. The document synthesizes available preclinical data, details the experimental methodologies used in its evaluation, and visualizes the underlying physiological and experimental frameworks.
Core Pharmacological Profile
This compound is a competitive antagonist of the histamine H2-receptor, a key component in the stimulation of gastric acid secretion. Its primary mechanism of action involves blocking the binding of histamine to H2 receptors on gastric parietal cells, thereby inhibiting the downstream signaling cascade that leads to proton pump activation and acid release.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the significant antisecretory and mucosal protective properties of this compound.
The following tables summarize the key quantitative data on the efficacy of this compound in inhibiting gastric acid secretion.
Table 1: Comparative Affinity for Histamine H2-Receptor (Guinea Pig Atria)
| Compound | Relative Affinity |
| This compound | 1 |
| Cimetidine | 1/15 |
| Ranitidine | 1/7 |
Table 2: In Vivo Inhibition of Gastric Acid Secretion
| Animal Model | Stimulant | Route of Administration | ED50 |
| Pylorus-Ligated Rat | Basal | Intraduodenal | 2 mg/kg |
| Heidenhain Pouch Dog | Histamine | Oral | 0.3 mg/kg |
| Heidenhain Pouch Dog | Pentagastrin | Oral | 1.0 mg/kg |
Table 3: Mucosal Protective Effects in Rats (Ethanol-Induced Lesions)
| Route of Administration | ED50 |
| Oral | 12 mg/kg |
| Subcutaneous | 6 mg/kg |
Signaling Pathway of Histamine H2-Receptor Antagonism
The antisecretory effect of this compound is initiated by its blockade of the histamine H2 receptor on gastric parietal cells. The following diagram illustrates the signaling cascade that is inhibited.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
Pylorus-Ligated Rat Model
This model is used to assess the effect of a compound on basal gastric acid secretion.
-
Animal Preparation: Male Wistar rats (150-200 g) are fasted for 24 hours with free access to water.
-
Anesthesia: Anesthesia is induced using ether or an intraperitoneal injection of ketamine.
-
Surgical Procedure: A midline abdominal incision is made to expose the stomach. The pyloric sphincter is ligated with a silk suture.
-
Drug Administration: this compound or vehicle is administered intraduodenally immediately after ligation.
-
Incubation: The abdominal incision is closed, and the animals are allowed to recover for a period of 4 hours.
-
Sample Collection: After 4 hours, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a centrifuge tube.
-
Analysis: The volume of the gastric juice is measured. The pH is determined using a pH meter. The total acidity is determined by titrating the gastric juice against 0.01 N or 0.001 N NaOH to a pH of 7.0, using phenolphthalein as an indicator.
Heidenhain Pouch Dog Model
This model allows for the study of gastric acid secretion from a vagally denervated portion of the stomach, enabling the investigation of hormonally and pharmacologically stimulated acid output.
-
Animal Model: Female beagle dogs with surgically prepared Heidenhain pouches are used. The pouch is a surgically created, isolated segment of the stomach with an intact blood supply, which drains to the exterior of the body.
-
Fasting: Dogs are fasted overnight prior to the experiment.
-
Stimulation: A continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin, is administered to induce a stable level of gastric acid secretion.
-
Drug Administration: this compound or a vehicle is administered orally.
-
Sample Collection: Gastric juice from the pouch is collected at regular intervals (e.g., every 15-30 minutes) both before and after drug administration.
-
Analysis: The volume of each gastric juice sample is recorded. The acid concentration is determined by titration with a standardized solution of NaOH. The total acid output is calculated for each collection period.
Clinical Trial Data
As of the latest available information, there is no publicly accessible data from clinical trials specifically investigating this compound for the treatment of gastric acid-related disorders in humans. The development of this compound may have been discontinued in the preclinical or early clinical phases.
Conclusion
This compound is a potent histamine H2-receptor antagonist with significant gastric antisecretory and mucosal protective effects demonstrated in preclinical models. Its efficacy in inhibiting both basal and stimulated acid secretion, coupled with its favorable potency compared to earlier H2-receptor antagonists, highlights its potential as a therapeutic agent. The lack of available clinical trial data, however, limits a full assessment of its clinical utility. The detailed experimental protocols provided herein offer a framework for the continued investigation of novel antisecretory agents.
Unveiling the Mucosal Protective Properties of CP-66948: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-66948 is a potent and selective histamine H2-receptor antagonist that has demonstrated both gastric antisecretory and significant mucosal protective properties.[1] Developed by Pfizer, this imidazole derivative has shown promise in preclinical studies for the potential treatment of peptic ulcer disease, offering a dual mechanism of action that distinguishes it from other compounds in its class. This technical guide provides an in-depth overview of the mucosal protective characteristics of this compound, presenting available quantitative data, outlining experimental methodologies, and illustrating key signaling pathways.
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical models, highlighting its potent antisecretory and mucosal protective effects. The following tables summarize the key quantitative data available.
Table 1: Histamine H2-Receptor Binding Affinity
| Compound | Relative Affinity vs. Cimetidine | Relative Affinity vs. Ranitidine |
| This compound | 15x greater | 7x greater |
| Data sourced from in vitro studies on guinea pig atria.[1] |
Table 2: In Vivo Antisecretory Activity
| Animal Model | Stimulation | Administration Route | ED₅₀ |
| Pylorus-ligated Rats | - | Intraduodenal | 2 mg/kg |
| Heidenhain Pouch Dogs | Histamine | Per os (oral) | 0.3 mg/kg |
| Heidenhain Pouch Dogs | Pentagastrin | Per os (oral) | 1.0 mg/kg |
| ED₅₀ represents the dose required to achieve 50% inhibition of gastric acid secretion.[1] |
Table 3: In Vivo Mucosal Protective Activity (Ethanol-Induced Gastric Lesions)
| Animal Model | Administration Route | ED₅₀ |
| Rats | Per os (oral) | 12 mg/kg |
| Rats | Subcutaneous | 6 mg/kg |
| ED₅₀ represents the dose required to achieve 50% inhibition of gastric hemorrhagic lesions. A key finding is that this protective activity is independent of prostaglandin synthesis.[1] |
Core Mechanism of Action: Histamine H2-Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the histamine H2-receptor on the basolateral membrane of gastric parietal cells. By blocking this receptor, this compound inhibits the histamine-stimulated pathway of gastric acid secretion.
Mucosal Protective Properties: A Prostaglandin-Independent Mechanism
A significant feature of this compound is its ability to protect the gastric mucosa from injury induced by necrotizing agents, such as ethanol, through a mechanism that is independent of prostaglandin synthesis.[1] While the precise prostaglandin-independent cytoprotective mechanism has not been fully elucidated for this compound, potential pathways for H2-receptor antagonists may include:
-
Enhancement of Mucosal Blood Flow: Adequate blood flow is crucial for maintaining mucosal integrity, delivering oxygen and nutrients, and removing metabolic waste.
-
Stimulation of Mucus and Bicarbonate Secretion: The mucus-bicarbonate barrier is the first line of defense against luminal acid and pepsin.
-
Modulation of Vagal Activity: The vagus nerve plays a role in regulating both acid secretion and mucosal defense mechanisms.
-
Scavenging of Free Radicals: Reducing oxidative stress can mitigate cellular damage.
The experimental evidence to date has not conclusively demonstrated that H2-receptor antagonists consistently enhance mucus or bicarbonate secretion.[2] Therefore, the mucosal protective effects of this compound likely involve a combination of factors beyond simple acid suppression.
Experimental Protocols
While the full-text of the primary research is not publicly available, the following experimental designs are standard for evaluating the pharmacological properties of compounds like this compound.
In Vitro Histamine H2-Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the histamine H2-receptor.
-
Methodology:
-
Tissue Preparation: Guinea pig atrial membranes, which are rich in H2-receptors, are isolated and prepared.
-
Radioligand Binding: A radiolabeled H2-receptor antagonist (e.g., [³H]-tiotidine) is incubated with the membrane preparation in the presence of varying concentrations of this compound, cimetidine, or ranitidine.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is used to calculate the binding affinity (Ki).
-
In Vivo Gastric Antisecretory Studies
-
Objective: To assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.
-
Pylorus-Ligated Rat Model:
-
Animal Preparation: Male rats are fasted overnight. Under anesthesia, the pylorus is ligated to allow for the accumulation of gastric secretions.
-
Drug Administration: this compound is administered intraduodenally at various doses.
-
Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the gastric contents are collected.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH.
-
-
Heidenhain Pouch Dog Model:
-
Animal Preparation: Dogs are surgically prepared with a Heidenhain pouch, a vagally denervated portion of the stomach that allows for the collection of pure gastric juice.
-
Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.
-
Drug Administration: this compound is administered orally at various doses.
-
Sample Collection and Analysis: Gastric juice is collected at regular intervals, and the acid output is measured.
-
In Vivo Mucosal Protection Study (Ethanol-Induced Lesions)
-
Objective: To evaluate the cytoprotective effects of this compound against gastric mucosal injury.
-
Methodology:
-
Animal Preparation: Male rats are fasted.
-
Drug Administration: this compound is administered either orally or subcutaneously at various doses.
-
Induction of Injury: After a predetermined time, a necrotizing agent (e.g., 1 mL of absolute ethanol) is administered orally.
-
Lesion Assessment: After a further interval (e.g., 1 hour), the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature and examined for hemorrhagic lesions. The lesions are scored based on their number and severity.
-
Prostaglandin-Independence: To confirm that the protective effect is independent of prostaglandins, a separate group of animals can be pre-treated with a cyclooxygenase inhibitor (e.g., indomethacin) before the administration of this compound and ethanol.
-
Clinical Development Status
This compound entered Phase I clinical trials. However, there have been no recent reports on its further development.
Conclusion
This compound is a potent histamine H2-receptor antagonist with a dual mechanism of action encompassing both inhibition of gastric acid secretion and prostaglandin-independent mucosal protection. The preclinical data indicate a strong potential for this compound in the treatment of acid-peptic disorders. Further research to fully elucidate the specific mechanisms of its cytoprotective effects would be of significant interest to the scientific and drug development community. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and similar compounds.
References
In-depth Technical Guide on Early Preclinical Data of CP-66948
A comprehensive search for publicly available preclinical data on the compound designated CP-66948 has yielded insufficient information to construct a detailed technical guide as requested. The conducted searches did not uncover any specific quantitative data, experimental protocols, or established signaling pathways associated with this compound.
Despite a thorough investigation using various search queries related to this compound's preclinical data, mechanism of action, experimental studies, and pharmacology, no relevant scientific literature, patents, or conference abstracts could be identified in the public domain. The search results were either for unrelated compounds or provided only basic, non-specific chemical identifiers.
Consequently, it is not possible to fulfill the core requirements of the request, which include:
-
Data Presentation: Without any quantitative data from preclinical studies, no tables can be generated to summarize findings.
-
Experimental Protocols: The absence of published research means that there are no detailed methodologies for key experiments to report.
-
Mandatory Visualization: As no signaling pathways or experimental workflows for this compound have been described in the available resources, no diagrams can be created using the DOT language.
It is possible that this compound is an internal designation for a compound that has not yet been the subject of publicly disclosed research, or that the available information is not indexed in the searched databases.
Therefore, this document cannot provide the in-depth technical guide or whitepaper on the early preclinical data of this compound as requested by researchers, scientists, and drug development professionals. Further disclosure of proprietary data or the publication of research related to this compound would be required to complete such a request.
Technical Guide on the Solubility and Stability Characteristics of CP-66948
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of the specific compound CP-66948 is limited. This guide provides a comprehensive framework of standard experimental protocols and data presentation that would be employed in the pharmaceutical industry to characterize a novel compound such as this compound. The molecular formula for this compound is C₁₃H₂₀N₆S.[1]
Introduction to Physicochemical Characterization
The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its bioavailability, therapeutic efficacy, and shelf-life. A thorough understanding of these properties is paramount for successful drug development, from early-stage formulation to regulatory approval. This document outlines the standard methodologies for assessing the solubility and stability of a novel compound, using this compound as a representative example.
Solubility Assessment
Aqueous solubility is a crucial factor influencing the absorption of an orally administered drug. Poor solubility can lead to low bioavailability and therapeutic failure. The following section details the standard protocols for determining the solubility of a compound like this compound.
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.
Methodology:
-
Preparation of Media: Prepare a range of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).
-
Analysis: Quantify the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation:
The solubility data for this compound would be summarized in a table as follows:
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | [Hypothetical Data] |
| Acetate Buffer | 4.5 | 25 | [Hypothetical Data] |
| Phosphate Buffer | 6.8 | 25 | [Hypothetical Data] |
| Phosphate Buffer | 7.4 | 25 | [Hypothetical Data] |
| Purified Water | ~7.0 | 25 | [Hypothetical Data] |
| 0.1 N HCl | 1.2 | 37 | [Hypothetical Data] |
| Acetate Buffer | 4.5 | 37 | [Hypothetical Data] |
| Phosphate Buffer | 6.8 | 37 | [Hypothetical Data] |
| Phosphate Buffer | 7.4 | 37 | [Hypothetical Data] |
| Purified Water | ~7.0 | 37 | [Hypothetical Data] |
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are performed under various environmental conditions to assess how the quality of the API changes over time.
Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products that may form under more extreme conditions than those used for accelerated stability testing. This helps in developing and validating stability-indicating analytical methods.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions or suspensions of this compound in various stress media.
-
Exposure to Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 24-48 hours):
-
Acid Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 N NaOH at an elevated temperature (e.g., 60°C).
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Solid drug substance at a high temperature (e.g., 80°C).
-
Photostability: Expose the solid drug substance and a solution to light according to ICH Q1B guidelines.
-
-
Analysis: At appropriate time points, analyze the stressed samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is often used to assess peak purity, and mass spectrometry (LC-MS) can be employed to identify the structure of degradation products.
Data Presentation:
The results of the forced degradation studies for this compound would be presented in a table format:
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products (if identified) |
| 0.1 N HCl | 24 hours | 60°C | [Hypothetical Data] | [Hypothetical Data] |
| 0.1 N NaOH | 24 hours | 60°C | [Hypothetical Data] | [Hypothetical Data] |
| 3% H₂O₂ | 24 hours | Room Temp | [Hypothetical Data] | [Hypothetical Data] |
| Thermal (Solid) | 48 hours | 80°C | [Hypothetical Data] | [Hypothetical Data] |
| Photostability (ICH Q1B) | [ICH specified] | [ICH specified] | [Hypothetical Data] | [Hypothetical Data] |
Signaling Pathway of Stress-Induced Degradation
Caption: Forced Degradation Pathways of an API.
Experimental Protocol: Long-Term and Accelerated Stability Studies
These studies are performed to establish the re-test period or shelf life and storage conditions for the drug substance.
Objective: To evaluate the stability of this compound under defined storage conditions over a prolonged period.
Methodology:
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Store the samples in a container closure system that simulates the proposed packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for critical quality attributes, including:
-
Appearance
-
Assay
-
Degradation products/impurities
-
Water content (if applicable)
-
Data Presentation:
The long-term stability data for a representative batch of this compound would be presented as follows:
Storage Condition: 25°C / 60% RH
| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months | 24 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | [Data] | [Data] | [Data] | [Data] | [Data] |
| Total Impurities (%) | NMT 1.0 | [Data] | [Data] | [Data] | [Data] | [Data] |
| Water Content (%) | NMT 0.5 | [Data] | [Data] | [Data] | [Data] | [Data] |
Storage Condition: 40°C / 75% RH
| Test Parameter | Specification | Initial | 3 Months | 6 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | [Data] | [Data] | [Data] |
| Total Impurities (%) | NMT 1.0 | [Data] | [Data] | [Data] |
| Water Content (%) | NMT 0.5 | [Data] | [Data] | [Data] |
NMT: Not More Than RH: Relative Humidity
References
Methodological & Application
No Publicly Available In Vivo Experimental Protocols Found for CP-66948
Extensive searches for publicly available in vivo studies and experimental protocols for a compound designated "CP-66948" have yielded no specific results. This suggests that "this compound" may be an internal development name for a compound that has not been disclosed in publicly accessible scientific literature or databases.
As a result, the creation of detailed Application Notes and Protocols, including quantitative data tables, specific experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time. The core requirement of citing specific experiments and data for this compound is unachievable without foundational information on the compound's in vivo testing.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution for details regarding its in vivo experimental protocols.
General principles of in vivo experimental design, which would be applicable to a novel compound, involve several key stages:
-
Animal Model Selection: The choice of animal model is crucial and depends on the therapeutic target and disease area. The selected model should accurately recapitulate the human disease state to provide relevant efficacy and safety data.
-
Dose-Ranging Studies: Initial studies are typically conducted to determine the appropriate dose range. This involves administering various doses of the compound to a small group of animals to identify a dose that is both therapeutically active and non-toxic.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies analyze how the animal's body processes the drug (absorption, distribution, metabolism, and excretion). PD studies examine the drug's effect on the body. These studies are critical for understanding the compound's mechanism of action and for correlating its concentration with its therapeutic effect.
-
Efficacy Studies: Once an appropriate dose and animal model are established, larger-scale efficacy studies are conducted to determine if the drug has the desired therapeutic effect. These studies often include a control group that receives a placebo or a standard-of-care treatment for comparison.
-
Toxicology and Safety Studies: Comprehensive toxicology studies are required to assess the potential adverse effects of the compound. These studies evaluate the drug's impact on various organs and physiological systems.
A generalized experimental workflow for an in vivo study is depicted below.
Caption: A generalized workflow for pre-clinical in vivo studies.
Without specific data for this compound, any further elaboration would be purely speculative and not grounded in factual evidence. Should information on this compound become publicly available, a detailed protocol and analysis could be provided.
Application Notes and Protocols for CP-66948 in Rat Models of Gastric Lesions
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-66948 is a potent histamine H2-receptor antagonist endowed with significant gastric mucosal protective properties.[1] This dual mechanism of action, combining antisecretory and cytoprotective effects, makes it a valuable tool for investigating the pathophysiology of gastric lesions and for the preclinical assessment of anti-ulcer therapies. Notably, its mucosal protective activity is independent of prostaglandin synthesis, suggesting a distinct signaling pathway that warrants further investigation.[1] These application notes provide detailed protocols for utilizing this compound in rat models of ethanol-induced gastric lesions, along with data presentation and visualization of relevant pathways.
Data Presentation
The efficacy of this compound in rat models has been quantified to determine its dose-dependent protective and antisecretory effects. The following table summarizes the key quantitative data for this compound in rats.
| Parameter | Route of Administration | Effective Dose (ED50) | Animal Model | Reference |
| Inhibition of Gastric Acid Secretion | Intraduodenal | 2 mg/kg | Pylorus-ligated rats | [1] |
| Inhibition of Ethanol-Induced Gastric Hemorrhagic Lesions | Oral | 12 mg/kg | Ethanol-induced lesion model | [1] |
| Inhibition of Ethanol-Induced Gastric Hemorrhagic Lesions | Subcutaneous | 6 mg/kg | Ethanol-induced lesion model | [1] |
Experimental Protocols
Ethanol-Induced Gastric Lesion Model in Rats
This protocol describes the induction of acute gastric lesions in rats using ethanol and the administration of this compound to evaluate its protective effects.
Materials:
-
Male Wistar rats (180-200g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose (CMC) in water)
-
Absolute Ethanol
-
Saline solution (0.9% NaCl)
-
Oral gavage needles
-
Dissection tools
-
Formalin (10% buffered) for tissue fixation (optional, for histology)
Procedure:
-
Animal Acclimatization and Fasting:
-
House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment.
-
Fast the animals for 24 hours prior to the experiment, with free access to water. This is crucial to ensure an empty stomach for consistent lesion induction.
-
-
Preparation of this compound Solution:
-
Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dosage and the administration volume (typically 5-10 ml/kg body weight for oral administration).
-
-
Grouping of Animals (Example):
-
Group 1: Normal Control: Receive vehicle orally.
-
Group 2: Ulcer Control: Receive vehicle orally, followed by ethanol.
-
Group 3-5: this compound Treatment Groups: Receive different doses of this compound (e.g., 5, 10, 20 mg/kg) orally.
-
Group 6: Reference Drug (e.g., Omeprazole): Receive a standard anti-ulcer drug.
-
-
Drug Administration:
-
Administer the vehicle, this compound, or the reference drug by oral gavage to the respective groups.
-
-
Induction of Gastric Lesions:
-
One hour after the administration of the test compounds, orally administer absolute ethanol (1 ml/200g body weight) to all groups except the Normal Control group.
-
-
Euthanasia and Stomach Collection:
-
One hour after ethanol administration, euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).
-
Immediately dissect the abdomen and excise the stomach.
-
-
Evaluation of Gastric Lesions:
-
Open the stomach along the greater curvature and gently rinse with saline to remove gastric contents.
-
Pin the stomach flat on a board for macroscopic examination.
-
Score the gastric lesions based on their number and severity. A common scoring system is as follows:
-
0: No lesions
-
1: Petechial lesions
-
2: 1-2 mm linear lesions
-
3: 3-4 mm linear lesions
-
4: >4 mm linear lesions
-
-
The Ulcer Index (UI) can be calculated as the sum of the scores.
-
The percentage of inhibition of ulceration can be calculated using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100
-
-
Histopathological Examination (Optional):
-
Fix gastric tissue samples in 10% buffered formalin for histological processing (e.g., hematoxylin and eosin staining) to assess the extent of mucosal damage.
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for evaluating this compound in the ethanol-induced gastric lesion model.
Signaling Pathway of Histamine H2-Receptor Antagonism
This diagram depicts the mechanism by which this compound, as a histamine H2-receptor antagonist, inhibits gastric acid secretion in parietal cells.
Proposed Mucosal Protective Mechanisms
While the precise prostaglandin-independent signaling pathway for this compound's cytoprotective effect is not fully elucidated, this diagram illustrates potential mechanisms based on the known actions of some H2-receptor antagonists and general cytoprotective principles.
References
Application Notes and Protocols: CP-66948 for Antisecretory Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for evaluating the antisecretory effects of CP-66948, a potent histamine H2-receptor antagonist with demonstrated mucosal protective properties.
Introduction
CP-66,948 is a histamine H2-receptor antagonist characterized by its significant gastric antisecretory activity.[1] Its affinity for the guinea pig atria histamine H2-receptor is notably higher than that of cimetidine and ranitidine, by factors of 15 and 7 respectively.[1] In addition to its antisecretory effects, CP-66,948 exhibits mucosal protective activity, which is independent of prostaglandin synthesis, suggesting potential therapeutic benefits in the treatment of peptic ulcers.[1] This document outlines the effective dosages determined in preclinical models and provides standardized protocols for assessing its antisecretory efficacy.
Quantitative Data on Antisecretory Effects
The following table summarizes the median effective dose (ED50) values of this compound for the inhibition of gastric acid secretion in various preclinical models.
| Animal Model | Stimulant | Route of Administration | ED50 Value | Reference |
| Pylorus-Ligated Rats | Endogenous | Intraduodenal (i.d.) | 2 mg/kg | [1] |
| Heidenhain Pouch Dogs | Histamine | Per Os (p.o.) | 0.3 mg/kg | [1] |
| Heidenhain Pouch Dogs | Pentagastrin | Per Os (p.o.) | 1.0 mg/kg | [1] |
Table 1: Recommended Dosage of this compound for Antisecretory Effects in Preclinical Models.
Signaling Pathway of this compound
CP-66,948 functions as a histamine H2-receptor antagonist. By blocking the H2 receptor on parietal cells, it inhibits the histamine-stimulated signaling cascade that leads to gastric acid secretion. The binding of histamine to the H2 receptor normally activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates proteins involved in the translocation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, resulting in acid secretion. CP-66,948 competitively blocks this initial step, thereby reducing the downstream signaling and subsequent acid production.
Figure 1: Signaling pathway of this compound as a histamine H2-receptor antagonist.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antisecretory effects of this compound.
Pylorus-Ligated Rat Model
This model is used to evaluate the effect of antisecretory agents on basal gastric acid secretion.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ether or isoflurane)
-
Surgical instruments
-
0.9% Saline solution
-
pH meter or autotitrator
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pylorus at the junction of the stomach and duodenum.
-
Administer this compound or vehicle intraduodenally.
-
Suture the abdominal incision.
-
After a set period (e.g., 4 hours), euthanize the rat.
-
Collect the gastric contents by clamping the esophagus and removing the stomach.
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric juice to remove any solid debris.
-
Determine the acid concentration of the supernatant by titration with 0.01 N NaOH to a pH of 7.0.
-
Calculate the total acid output (volume x concentration).
-
Compare the total acid output in the this compound treated group to the vehicle control group to determine the percent inhibition.
Heidenhain Pouch Dog Model
This model allows for the repeated study of gastric acid secretion in conscious animals in response to various secretagogues.
Materials:
-
Beagle dogs with surgically prepared Heidenhain pouches
-
This compound
-
Vehicle
-
Histamine or Pentagastrin
-
Gastric cannula
-
pH meter or autotitrator
Procedure:
-
Fast the dogs for 18-24 hours with free access to water.
-
Collect basal gastric juice from the Heidenhain pouch for a control period (e.g., 1 hour).
-
Administer this compound or vehicle orally (per os).
-
After a predetermined time (e.g., 1 hour), begin a continuous intravenous infusion of a gastric acid secretagogue (histamine or pentagastrin) at a dose that produces a submaximal secretory response.
-
Collect gastric juice samples from the pouch at regular intervals (e.g., every 15 minutes) for several hours.
-
Measure the volume of each sample.
-
Determine the acid concentration of each sample by titration.
-
Calculate the acid output for each collection period.
-
Compare the stimulated acid output in the this compound treated group to the control group to determine the percent inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the in vivo antisecretory efficacy of this compound.
Figure 2: General experimental workflow for in vivo assessment of this compound.
References
Application Notes and Protocols for CP-66948 Administration in Heidenhain Pouch Dog Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of CP-66948, a histamine H2-receptor antagonist, in the Heidenhain pouch dog model. This model is a well-established in vivo system for studying gastric acid secretion and the efficacy of antisecretory agents.
Introduction
The Heidenhain pouch dog model is a surgically prepared, denervated gastric pouch that allows for the collection of pure gastric juice, free from contamination by food or saliva. This model is invaluable for studying the direct effects of secretagogues and inhibitors on gastric parietal cells. This compound has been identified as a potent inhibitor of gastric acid secretion, and this document outlines the procedures to quantify its antisecretory activity in this classic pharmacological model.
Data Presentation
The antisecretory potency of this compound is typically determined by its effective dose 50 (ED50), which is the dose required to inhibit stimulated gastric acid secretion by 50%.
Table 1: Antisecretory Activity of this compound in Heidenhain Pouch Dogs
| Stimulant | Route of Administration | ED50 of this compound |
| Histamine | Per Os (Oral) | 0.3 mg/kg |
| Pentagastrin | Per Os (Oral) | 1.0 mg/kg |
Experimental Protocols
The following are detailed methodologies for conducting studies on the effects of this compound in the Heidenhain pouch dog model.
Animal Model and Preparation
-
Animal: Adult mongrel dogs of either sex, weighing between 15-20 kg, are suitable for this model.
-
Surgical Preparation: A Heidenhain pouch is surgically created from the fundic portion of the stomach. This involves creating a gastric fistula from the pouch to the abdominal wall, allowing for the collection of gastric secretions. The pouch is denervated by severing the vagal nerve supply to that portion of the stomach.
-
Acclimatization: Following surgery, dogs should be allowed a recovery period of at least 4 weeks to ensure complete healing and stabilization of the pouch's secretory function.
-
Housing and Diet: Animals should be housed in a controlled environment with a standard diet. Food is typically withheld for 18-24 hours before each experiment to ensure basal gastric secretion. Water is available ad libitum.
Protocol for Histamine-Stimulated Gastric Acid Secretion
This protocol is designed to assess the inhibitory effect of this compound on histamine-induced gastric acid secretion.
-
Fasting: Withhold food from the dogs for 18-24 hours prior to the experiment.
-
Basal Secretion Collection: On the morning of the experiment, begin collecting gastric juice from the Heidenhain pouch every 15 minutes for at least one hour to establish a stable basal secretion rate.
-
Histamine Infusion: Initiate a continuous intravenous infusion of histamine dihydrochloride at a dose sufficient to produce a submaximal, stable acid secretory response. A typical dose is 40 µg/kg/hr.
-
Stabilization Period: Continue the histamine infusion for at least 90 minutes to allow the gastric acid secretion to reach a steady plateau.
-
Administration of this compound: Once a stable stimulated secretion rate is achieved, administer this compound orally (per os) at the desired dose. A vehicle control (e.g., water or saline) should be administered in separate control experiments.
-
Post-Treatment Secretion Collection: Continue to collect gastric juice in 15-minute intervals for a period of 3-4 hours following the administration of this compound or vehicle.
-
Sample Analysis:
-
Measure the volume of each 15-minute sample.
-
Determine the acid concentration of each sample by titration with 0.1 N NaOH to a pH of 7.0 using a pH meter.
-
Calculate the acid output for each collection period (volume in liters × acid concentration in mEq/L = mEq of acid).
-
-
Data Analysis: Express the acid output as a percentage of the pre-treatment stimulated rate. Calculate the percentage inhibition of acid secretion for each dose of this compound and determine the ED50 value.
Protocol for Pentagastrin-Stimulated Gastric Acid Secretion
This protocol is similar to the histamine stimulation protocol but uses pentagastrin as the secretagogue.
-
Fasting and Basal Secretion: Follow the same procedures as outlined in the histamine protocol (steps 1 and 2).
-
Pentagastrin Infusion: Begin a continuous intravenous infusion of pentagastrin at a dose that elicits a submaximal, stable acid secretory response. A typical dose is 1-2 µg/kg/hr.
-
Stabilization Period: Allow the pentagastrin infusion to continue for at least 90 minutes to achieve a steady state of acid secretion.
-
Administration of this compound: Administer this compound orally at the desired doses.
-
Post-Treatment Secretion Collection and Analysis: Follow the same procedures for collection, analysis, and data interpretation as described in the histamine protocol (steps 6-8).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways for gastric acid secretion and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in the Heidenhain pouch dog model.
Application Notes and Protocols for Testing CP-66948 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-66948 is identified as a putative selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.[1][2][3] Dysregulation of the JAK3 signaling pathway is implicated in various autoimmune diseases and T-cell malignancies, making selective JAK3 inhibitors like this compound promising therapeutic candidates.[4] These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy and selectivity of this compound by assessing its impact on JAK3-mediated signaling, cell proliferation, and apoptosis.
Disclaimer: Specific experimental data for this compound is not widely available in published literature. The following protocols and data are presented as representative examples for characterizing a selective JAK3 inhibitor and should be adapted as necessary.
Mechanism of Action: The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[5][6] For cytokines that utilize the common gamma chain (γc) receptor subunit, such as Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, JAK3 plays an indispensable role.[7] Upon cytokine binding, receptor-associated JAKs are brought into proximity, leading to their autophosphorylation and activation.[5][8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[5][8] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[8][9] Selective inhibition of JAK3 by compounds such as this compound is expected to block these downstream events.
Data Presentation: Efficacy and Selectivity of this compound
The following tables summarize hypothetical data for the efficacy and selectivity of this compound in various cell-based assays.
Table 1: Inhibition of Cytokine-Induced STAT5 Phosphorylation in Human T-Cells
| Cytokine (Stimulant) | JAK Pathway Primarily Involved | This compound IC₅₀ (nM) |
| IL-2 | JAK1/JAK3 | 15.2 |
| IL-4 | JAK1/JAK3 | 18.5 |
| IL-7 | JAK1/JAK3 | 12.8 |
| IL-6 | JAK1/JAK2/TYK2 | > 1000 |
| GM-CSF | JAK2 | > 1000 |
Table 2: Effect of this compound on T-Cell Proliferation
| Assay | Cell Type | Stimulant | This compound IC₅₀ (nM) |
| IL-2 Dependent Proliferation | CTLL-2 | IL-2 | 25.6 |
| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | Allogeneic stimulation | 98.3 |
Table 3: Induction of Apoptosis by this compound in Activated T-Cells
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 |
| This compound | 10 | 12.5 ± 1.2 | 4.5 ± 0.6 |
| This compound | 50 | 28.9 ± 2.5 | 8.2 ± 1.1 |
| This compound | 200 | 55.7 ± 4.1 | 15.3 ± 1.9 |
Experimental Protocols
STAT5 Phosphorylation Assay by Western Blot
This assay measures the ability of this compound to inhibit the phosphorylation of STAT5 in response to cytokine stimulation.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of CP-66948 in Tissue using LC-MS/MS
Introduction
CP-66948 is a histamine H2-receptor antagonist with gastric antisecretory and mucosal protective properties. The quantification of this compound in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in a biological tissue matrix.
Principle
This method utilizes tissue homogenization followed by protein precipitation and liquid-liquid extraction to isolate this compound and an appropriate internal standard (IS) from the tissue matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1][2] LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalysis of small molecules in complex matrices like tissue.[3][4]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher
-
Ethyl acetate, HPLC grade
-
Blank tissue matrix from untreated animals
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) working solutions. The IS working solution should be prepared at a single, appropriate concentration.
2. Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue into a homogenization tube.
-
Add 400 µL of cold PBS.
-
Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice to minimize degradation.
-
-
Analyte Extraction:
-
Pipette 100 µL of the tissue homogenate into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 400 µL of cold acetonitrile to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate to the supernatant for liquid-liquid extraction.[3][6]
-
Vortex for 2 minutes and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50) mixture.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 293.1 -> Q3: [Fragment 1], [Fragment 2]
-
Internal Standard: [Precursor Ion] -> [Product Ion]
-
-
4. Method Validation Summary
The method should be validated according to FDA or ICH guidelines.[7][8][9] Key validation parameters include:
-
Selectivity: Assessed by analyzing blank tissue homogenates from at least six different sources to check for interferences at the retention times of this compound and the IS.[10][11]
-
Linearity: A calibration curve, consisting of a blank, a zero, and at least six non-zero concentrations, should be prepared and analyzed. The curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% at the LLOQ).[11][12]
-
Recovery and Matrix Effect: Evaluated to ensure that the extraction process is efficient and that endogenous matrix components do not suppress or enhance the ionization of the analyte and IS.
-
Stability: The stability of this compound in the tissue matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[10]
Data Presentation
Table 1: Summary of Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/g of tissue |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/g |
| Intra-day Precision (CV%) | ≤ 8.5% |
| Inter-day Precision (CV%) | ≤ 10.2% |
| Intra-day Accuracy (% Bias) | -5.6% to 7.8% |
| Inter-day Accuracy (% Bias) | -8.1% to 6.5% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | 92% - 103% |
Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: Mechanism of H2-receptor antagonists like this compound.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijisrt.com [ijisrt.com]
- 4. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. japsonline.com [japsonline.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for CP-66948 in Histamine H2 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-66948 is a potent and selective histamine H2 receptor antagonist.[1][2][3][4] It is recognized for its significant gastric antisecretory activity and mucosal protective properties.[1][2][3][4] These characteristics make this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the histamine H2 receptor. This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo research settings.
Data Presentation
The following table summarizes the available quantitative data for this compound, facilitating comparison with other common H2 receptor antagonists.
| Compound | Parameter | Species/Tissue | Value | Reference |
| This compound | Relative Binding Affinity | Guinea Pig Atria | 15x > Cimetidine, 7x > Ranitidine | [1][2][3] |
| This compound | ED₅₀ (Inhibition of Gastric Acid Secretion) | Pylorus-ligated Rats | 2 mg/kg (intraduodenally) | [1][2][3] |
| This compound | ED₅₀ (Inhibition of Histamine-stimulated Gastric Acid Secretion) | Heidenhain Pouch Dogs | 0.3 mg/kg (per os) | [1][2][3] |
| This compound | ED₅₀ (Inhibition of Pentagastrin-stimulated Gastric Acid Secretion) | Heidenhain Pouch Dogs | 1.0 mg/kg (per os) | [1][2][3] |
| This compound | ED₅₀ (Inhibition of Ethanol-induced Gastric Lesions) | Rats | 12 mg/kg (per os) | [1][2][3] |
| This compound | ED₅₀ (Inhibition of Ethanol-induced Gastric Lesions) | Rats | 6 mg/kg (subcutaneously) | [1][2][3] |
Signaling Pathways
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, evidence also suggests a potential coupling to the Gq protein, which activates the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC).
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for Histamine H2 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H2 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex).
-
Radioligand: [³H]-Tiotidine.
-
This compound and other reference H2 antagonists (e.g., cimetidine, ranitidine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the assay components in the following order:
-
Assay buffer.
-
Increasing concentrations of this compound or other unlabeled ligands.
-
A fixed concentration of [³H]-Tiotidine.
-
Membrane preparation.
-
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-Tiotidine against the logarithm of the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
2. cAMP Functional Assay
This protocol measures the ability of this compound to antagonize histamine-induced cAMP production in cells expressing the H2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human histamine H2 receptor.
-
Histamine.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the H2 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.
-
Stimulation: Add a fixed concentration of histamine (typically the EC₈₀) to stimulate cAMP production and incubate for a further specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the concentration of this compound. Determine the IC₅₀ value for the inhibition of histamine-stimulated cAMP production.
In Vivo Assays
1. Pylorus Ligation Model in Rats
This model is used to evaluate the antisecretory activity of this compound by measuring the accumulation of gastric acid.
Materials:
-
Wistar or Sprague-Dawley rats (fasted for 24-48 hours with free access to water).
-
This compound.
-
Vehicle control.
-
Anesthetic (e.g., ether, isoflurane).
-
Surgical instruments.
-
pH meter and titration equipment.
Procedure:
-
Animal Preparation: Anesthetize the fasted rats.
-
Surgical Procedure: Make a midline abdominal incision to expose the stomach. Ligate the pylorus at the junction of the stomach and the duodenum.
-
Drug Administration: Administer this compound or vehicle intraduodenally.
-
Recovery: Suture the abdominal wall and allow the animals to recover for a set period (e.g., 4 hours).
-
Sample Collection: Euthanize the rats and collect the gastric contents.
-
Analysis: Measure the volume of the gastric juice, determine its pH, and titrate with 0.01 N NaOH to determine the total acid output.
-
Data Analysis: Compare the gastric volume and total acid output between the this compound-treated group and the vehicle control group to determine the percentage of inhibition.
2. Heidenhain Pouch Dog Model
This is a chronic model for studying gastric acid secretion in conscious animals. A portion of the fundus of the stomach is surgically isolated to form a pouch that is vagally denervated but retains its blood supply.
Principle of the Model: The Heidenhain pouch allows for the collection of pure gastric juice, uncontaminated by food or saliva. Since the pouch is vagally denervated, it is particularly sensitive to hormonal and paracrine stimuli of acid secretion, such as gastrin and histamine.
Experimental Procedure Outline:
-
Animal Preparation: Surgically prepare dogs with a chronic Heidenhain pouch. Allow for a recovery period of several weeks.
-
Fasting: Fast the dogs for 18-24 hours before the experiment, with free access to water.
-
Baseline Secretion: Collect gastric juice from the pouch to establish a baseline secretory rate.
-
Stimulation: Infuse a secretagogue, such as histamine or pentagastrin, intravenously at a constant rate to induce a stable plateau of acid secretion.
-
Drug Administration: Administer this compound orally or intravenously.
-
Sample Collection: Continue to collect gastric juice from the pouch at regular intervals (e.g., every 15-30 minutes).
-
Analysis: Measure the volume and titrate the acidity of each sample to determine the acid output.
-
Data Analysis: Plot the acid output over time and calculate the percentage of inhibition of stimulated acid secretion following the administration of this compound.
Conclusion
This compound is a potent H2 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models of gastric acid secretion. The protocols outlined in this document provide a framework for researchers to further investigate the pharmacology of the histamine H2 receptor and to evaluate the therapeutic potential of novel H2 receptor antagonists. The dual signaling capabilities of the H2 receptor present an interesting avenue for future research, and this compound can serve as a valuable tool in these investigations.
References
- 1. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anjiechem.com [anjiechem.com]
- 3. CP-66,948: an antisecretory histamine H2-receptor antagonist with mucosal protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Investigating the Synergistic Potential of CP-66948 in Combination with Other Gastroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-66948 is a potent histamine H2-receptor antagonist characterized by both its robust gastric antisecretory activity and its inherent mucosal protective properties.[1][2] While the efficacy of this compound as a standalone agent has been established, the exploration of its synergistic potential when combined with other classes of gastroprotective agents remains a promising area of research. This document provides detailed application notes and experimental protocols for investigating the combination of this compound with other gastroprotective agents, such as proton pump inhibitors (PPIs) and sucralfate. Although direct studies on this compound in combination therapies are limited, the principles and protocols outlined here are based on established research with analogous H2-receptor antagonists and provide a framework for future investigations.
Potential Combination Therapies and Rationale
Combining this compound with other gastroprotective agents could offer a multi-pronged approach to treating acid-related disorders, potentially leading to enhanced efficacy, reduced dosages, and a lower incidence of adverse effects.
-
This compound and Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole, are potent inhibitors of the gastric H+/K+-ATPase (the proton pump), the final step in gastric acid secretion. While PPIs are highly effective, they may not provide complete 24-hour acid control, leading to nocturnal acid breakthrough. The addition of an H2-receptor antagonist like this compound could provide more comprehensive acid suppression by blocking a different pathway of acid stimulation. Studies combining other H2-receptor antagonists with PPIs have demonstrated enhanced gastric acid control.[1][2][3]
-
This compound and Sucralfate: Sucralfate is a mucosal protective agent that forms a physical barrier over ulcer craters and the gastric mucosa.[4][5] Its mechanism is independent of gastric acid suppression. Combining the antisecretory and mucosal protective effects of this compound with the barrier-forming properties of sucralfate could provide a comprehensive approach to ulcer healing and prevention.
Data Presentation: Efficacy of Combination Therapy (H2-Receptor Antagonist and PPI)
The following tables summarize quantitative data from a representative study investigating the concomitant administration of an H2-receptor antagonist (ranitidine) and a proton pump inhibitor (omeprazole). These data illustrate the potential synergistic effects that could be investigated for a combination involving this compound.
Table 1: Gastric pH Control with Combination Therapy vs. Monotherapy [1][2]
| Treatment Group | Median Time Gastric pH > 4 (minutes) | Median Gastric pH | Median Percentage of Time Gastric pH > 4 |
| Ranitidine (300 mg) | 134.1 | 2.31 | 27.94% |
| Omeprazole (40 mg) | 356.7 | 4.88 | 74.31% |
| Ranitidine (300 mg) + Omeprazole (40 mg) | 410.5 | 5.92 | 85.52% |
Table 2: Comparative Efficacy of this compound and Other H2-Receptor Antagonists [1][2]
| Compound | Receptor Affinity (vs. Cimetidine) | Receptor Affinity (vs. Ranitidine) |
| This compound | 15 times greater | 7 times greater |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Gastric Acid Secretion in a Combination Therapy Model
This protocol is adapted from studies on H2-receptor antagonists and PPIs and can be applied to investigate the combination of this compound and a PPI.
Objective: To determine the effect of co-administering this compound and a proton pump inhibitor (e.g., omeprazole) on gastric acid secretion in a rat model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Omeprazole
-
Vehicle (e.g., 10% Tween 20)
-
Urethane (for anesthesia)
-
Saline solution
-
pH meter and microelectrode
-
Surgical instruments for pylorus ligation
Procedure:
-
Animal Preparation: Fast the rats for 24 hours with free access to water.
-
Drug Administration:
-
Divide the rats into four groups:
-
Group 1 (Control): Administer vehicle orally.
-
Group 2 (this compound): Administer this compound orally at a predetermined dose.
-
Group 3 (PPI): Administer omeprazole orally at a predetermined dose.
-
Group 4 (Combination): Administer both this compound and omeprazole orally at their respective doses.
-
-
-
Pylorus Ligation: One hour after drug administration, anesthetize the rats with urethane. Perform a midline abdominal incision and ligate the pylorus.
-
Gastric Juice Collection: Four hours after pylorus ligation, sacrifice the animals by cervical dislocation. Collect the gastric contents from the stomach.
-
Analysis:
-
Centrifuge the gastric juice to remove any solid debris.
-
Measure the volume of the gastric juice.
-
Determine the pH of the gastric juice using a pH meter.
-
Titrate the gastric juice with 0.01 N NaOH to determine the total acid output.
-
Protocol 2: Evaluation of Gastroprotective Effects Against Ethanol-Induced Gastric Lesions
This protocol can be used to assess the synergistic mucosal protective effects of this compound in combination with an agent like sucralfate.
Objective: To evaluate the gastroprotective efficacy of this compound and sucralfate in preventing ethanol-induced gastric mucosal injury in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Sucralfate
-
Vehicle (e.g., 1% methylcellulose)
-
Absolute ethanol
-
Formalin solution
-
Dissecting microscope or image analysis software
Procedure:
-
Animal Preparation: Fast the rats for 24 hours with free access to water.
-
Drug Administration:
-
Divide the rats into four groups:
-
Group 1 (Control): Administer vehicle orally.
-
Group 2 (this compound): Administer this compound orally.
-
Group 3 (Sucralfate): Administer sucralfate orally.
-
Group 4 (Combination): Administer both this compound and sucralfate orally.
-
-
-
Induction of Gastric Lesions: One hour after drug administration, orally administer 1 mL of absolute ethanol to each rat.
-
Macroscopic Evaluation: One hour after ethanol administration, sacrifice the rats. Open the stomachs along the greater curvature and gently rinse with saline.
-
Lesion Scoring:
-
Examine the gastric mucosa for hemorrhagic lesions.
-
Measure the area of the lesions (in mm²) using a dissecting microscope or image analysis software.
-
Calculate the ulcer index for each group.
-
-
Histological Evaluation (Optional):
-
Fix gastric tissue samples in 10% formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine for epithelial cell damage, edema, and inflammatory cell infiltration.
-
Visualizations
Signaling Pathways
References
- 1. Concomitant Administration of a Histamine2 Receptor Antagonist and Proton Pump Inhibitor Enhances Gastric Acid Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Addition of a H2 receptor antagonist to PPI improves acid control and decreases nocturnal acid breakthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triple therapy with sucralfate, amoxycillin and metronidazole for healing duodenal ulcer and eradicating Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CP-66948 Antisecretory Activity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results with the antisecretory agent CP-66948. This guide is formatted in a question-and-answer style to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a histamine H2-receptor antagonist.[1] Its primary mechanism of action is to block the binding of histamine to H2 receptors on gastric parietal cells. This action inhibits the downstream signaling cascade that leads to the secretion of gastric acid.[1]
Q2: How potent is this compound expected to be?
A2: this compound has a higher affinity for the guinea pig atrial histamine H2-receptor compared to other well-known antagonists. It is reported to be 15 times more potent than cimetidine and seven times more potent than ranitidine in this assay.[1]
Troubleshooting Guide: Lack of Expected Antisecretory Activity
If this compound is not demonstrating the expected antisecretory activity in your experiments, consider the following potential issues and troubleshooting steps.
Experimental Setup and Reagents
Q3: My in vitro assay using isolated parietal cells shows no inhibition of acid secretion with this compound. What could be the problem?
A3: Several factors could contribute to this observation. Refer to the table below for potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Viability and Receptor Expression | - Confirm parietal cell viability using a standard assay (e.g., trypan blue exclusion). - Verify the expression and functionality of H2 receptors on your isolated parietal cells. This can be done using a positive control H2 antagonist (e.g., ranitidine or cimetidine). |
| Histamine Stimulation | - Ensure that the histamine concentration used to stimulate acid secretion is appropriate. An excessively high concentration may overcome the competitive antagonism of this compound. - Prepare fresh histamine solutions for each experiment. |
| Compound Integrity and Concentration | - Verify the purity and integrity of your this compound stock. - Confirm the final concentration of this compound in your assay. Perform serial dilutions carefully. - Ensure the vehicle used to dissolve this compound is not interfering with the assay. |
| Assay Conditions | - Check the pH and buffer composition of your assay medium. - Ensure the incubation time is sufficient for this compound to interact with the H2 receptors. |
Q4: In my in vivo animal model, this compound is not reducing gastric acid secretion as expected. What should I investigate?
A4: In vivo experiments introduce additional complexities. The following table outlines potential areas to troubleshoot.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Bioavailability | - The route of administration (e.g., oral, intravenous) may not be optimal for this compound in your animal model. Published studies have used intraduodenal and oral administration in rats and dogs, respectively.[1] - Investigate the bioavailability and metabolism of this compound in your specific animal model. The compound may be rapidly metabolized or poorly absorbed. |
| Dose Selection | - The dose of this compound may be insufficient. Refer to published ED50 values (e.g., 2 mg/kg intraduodenally in pylorus-ligated rats and 0.3 mg/kg orally in histamine-stimulated dogs) as a starting point.[1] - Perform a dose-response study to determine the optimal effective dose in your model. |
| Animal Model and Stimulation Method | - The method used to stimulate gastric acid secretion (e.g., histamine, pentagastrin) can influence the outcome. This compound is a specific H2 antagonist and may be less effective against stimulants that act through other pathways. - Ensure the health and physiological status of the animals are appropriate for the study. |
Experimental Protocols
Key Experiment: In Vitro Histamine-Stimulated Acid Secretion in Isolated Parietal Cells
This protocol provides a general framework for assessing the antisecretory activity of this compound.
-
Isolation of Parietal Cells: Isolate parietal cells from the gastric mucosa of a suitable animal model (e.g., rabbit, rat) using established enzymatic digestion and centrifugation techniques.
-
Cell Culture and Stimulation:
-
Culture the isolated parietal cells in an appropriate medium.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified period.
-
Stimulate acid secretion by adding a predetermined concentration of histamine.
-
-
Measurement of Acid Secretion: Quantify acid secretion using a suitable method, such as the accumulation of a weak base (e.g., [14C]-aminopyrine) or by measuring changes in extracellular pH.
-
Data Analysis: Calculate the inhibition of histamine-stimulated acid secretion for each concentration of this compound and determine the IC50 value.
Visualizations
Below are diagrams illustrating key concepts related to the troubleshooting of this compound experiments.
Caption: Signaling pathway of histamine-stimulated gastric acid secretion and the point of inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Optimizing CP-66948 Dosage for Maximum Efficacy
Welcome to the technical support center for the novel Janus kinase (JAK) inhibitor, CP-66948. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 3 (JAK3). The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors to the cell nucleus, playing a key role in immunity, cell proliferation, and differentiation.[1][2][3] By selectively inhibiting JAK3, this compound primarily disrupts the signaling of cytokines that utilize the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] This makes it a promising candidate for the treatment of autoimmune diseases and organ transplant rejection.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro cell-based assays, we recommend a starting concentration range of 1 nM to 1 µM. The optimal concentration will depend on the specific cell type, the cytokine stimulus used, and the experimental endpoint. Based on our internal validation, a concentration of 100 nM is often sufficient to achieve significant inhibition of STAT5 phosphorylation in primary T-cells stimulated with IL-2.
Q3: How should I prepare and store this compound for experimental use?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO).[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[4] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: My in vitro IC50 value is higher than what is reported in the datasheet. What could be the cause?
A4: Discrepancies in IC50 values can arise from several factors:
-
ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 of this compound will be influenced by the ATP concentration in your assay. Biochemical assays with lower ATP concentrations will yield lower IC50 values than cell-based assays where intracellular ATP levels are in the millimolar range.[5]
-
Cell Type and Passage Number: Different cell lines can have varying levels of JAK3 expression and signaling activity. Using cells at a high passage number may also lead to altered responses.[5]
-
Protein Binding: The presence of serum in your culture medium can lead to protein binding, reducing the free concentration of this compound available to interact with its target.[5]
Q5: Can this compound be used in animal models? What is a recommended starting dose?
A5: Yes, this compound has been formulated for in vivo use. For a mouse model of rheumatoid arthritis, a starting dose of 10 mg/kg administered orally once daily has shown efficacy. However, the optimal dose will depend on the specific animal model, disease severity, and pharmacokinetic/pharmacodynamic (PK/PD) profile in the chosen species. We recommend performing a dose-ranging study to determine the optimal therapeutic window for your model.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Efficacy in Cell-Based Assays
-
Possible Cause: Poor cell permeability or active efflux of the compound.
-
Troubleshooting Step: Use cell lines with known expression levels of drug transporters or co-administer with a known efflux pump inhibitor as a control.
-
-
Possible Cause: Compound precipitation in aqueous media.
-
Troubleshooting Step: Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions from your DMSO stock for each experiment and ensure the final concentration is within the solubility limits.
-
-
Possible Cause: Inconsistent cytokine stimulation.
-
Troubleshooting Step: Ensure that the cytokine used for stimulation is of high quality and used at a consistent concentration and incubation time. Prepare fresh cytokine dilutions for each experiment.[4]
-
Issue 2: High Background Signal in Western Blots for Phospho-STAT
-
Possible Cause: Suboptimal antibody quality or concentration.
-
Troubleshooting Step: Titrate your primary antibody to determine the optimal concentration. Ensure the phospho-specific antibody has been validated for the species you are using.
-
-
Possible Cause: Phosphatase activity during cell lysis.
-
Troubleshooting Step: Always use ice-cold buffers for cell lysis and include a phosphatase inhibitor cocktail in your lysis buffer.[4]
-
-
Possible Cause: Inadequate blocking of the membrane.
-
Troubleshooting Step: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for at least one hour at room temperature to reduce non-specific antibody binding.[4]
-
Issue 3: Unexpected Toxicity or Off-Target Effects in Animal Models
-
Possible Cause: Inhibition of other JAK family members.
-
Troubleshooting Step: Although this compound is highly selective for JAK3, at higher concentrations, it may inhibit other JAK isoforms. Correlate any observed toxicity with the known physiological roles of other JAKs (e.g., JAK2 inhibition can be associated with hematological effects).[4]
-
-
Possible Cause: Unfavorable pharmacokinetic properties leading to high peak plasma concentrations.
-
Troubleshooting Step: Perform a full pharmacokinetic analysis to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. Consider adjusting the dosing regimen (e.g., more frequent, lower doses) to maintain therapeutic levels while avoiding toxic peaks.[6][7]
-
Quantitative Data and Experimental Protocols
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Assay Conditions |
| JAK3 | 2.1 | Recombinant human enzyme, 1 mM ATP |
| JAK1 | 258 | Recombinant human enzyme, 1 mM ATP |
| JAK2 | 1,840 | Recombinant human enzyme, 1 mM ATP |
| TYK2 | 975 | Recombinant human enzyme, 1 mM ATP |
Table 2: Cellular Activity of this compound in Human PBMCs
| Assay Endpoint | Stimulus | IC50 (nM) |
| STAT5 Phosphorylation | IL-2 (10 ng/mL) | 15.8 |
| T-Cell Proliferation | Anti-CD3/CD28 | 25.3 |
| Cytotoxicity (72h) | - | >10,000 |
Table 3: In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Arthritis Score (Day 21) | Paw Swelling Reduction (%) |
| Vehicle | - | 10.2 ± 1.5 | 0% |
| This compound | 3 | 6.8 ± 1.1 | 33% |
| This compound | 10 | 3.5 ± 0.8 | 66% |
| This compound | 30 | 1.2 ± 0.5 | 88% |
Experimental Protocols
Protocol 1: In Vitro JAK3 Kinase Assay
-
Preparation: Prepare serial dilutions of this compound in kinase assay buffer.
-
Enzyme and Substrate Addition: Add recombinant human JAK3 enzyme and a suitable substrate peptide to the wells of a 384-well plate.
-
Inhibitor Addition: Add the diluted this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[8]
Protocol 2: Cellular STAT5 Phosphorylation Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Inhibitor Pre-treatment: Seed the cells in a 96-well plate and pre-treat with varying concentrations of this compound (or DMSO vehicle control) for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IL-2 for 15 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with ice-cold methanol.
-
Staining: Stain the cells with a fluorescently labeled antibody against phosphorylated STAT5 (pSTAT5).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of pSTAT5.
-
Data Analysis: Normalize the MFI values to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
Protocol 3: In Vivo Efficacy in a Mouse Collagen-Induced Arthritis (CIA) Model
-
Induction of Arthritis: Immunize DBA/1 mice with bovine type II collagen emulsified in Complete Freund's Adjuvant. Administer a booster immunization 21 days later.
-
Treatment: Once arthritis is established (mean arthritis score > 4), randomize the mice into treatment groups. Administer this compound or vehicle orally once daily for 14 days.
-
Efficacy Assessment: Monitor the mice daily for clinical signs of arthritis using a scoring system (0-4 for each paw). Measure paw swelling using a digital caliper every other day.
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect blood samples to measure cytokine levels and isolate splenocytes to assess ex vivo STAT phosphorylation.
-
Histopathology: Collect joint tissues for histological analysis to evaluate inflammation, pannus formation, and bone erosion.
Visualizations
Caption: JAK3-STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics (PK), Pharmacodynamics (PD), and Proposed Dosing of Oral Janus Kinase (JAK)1 and JAK2 Inhibitor Baricitinib in Patients with IFN-Mediated Autoinflammatory Diseases (AIDs) - ACR Meeting Abstracts [acrabstracts.org]
- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Experimental Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with experimental compounds, using CP-66948 as a representative example of a molecule that may present such challenges. Our aim is to provide practical solutions and detailed protocols to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is listed as having poor aqueous solubility. What is the best initial approach to dissolve it for in vitro assays?
A1: For compounds with low aqueous solubility, the recommended starting point is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for many nonpolar compounds and its general compatibility with cell culture systems at low final concentrations.
Q2: I've successfully dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What causes this and how can I prevent it?
A2: This common phenomenon, often called "crashing out," occurs when the compound is no longer soluble as the concentration of the organic solvent is significantly decreased in the aqueous medium. To prevent this, consider the following strategies:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically well below 1%, as higher concentrations can be cytotoxic.
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[1]
-
Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid in dissolution.[2]
-
Employ Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.
Q3: Besides DMSO, what are other potential solvents I can try if my compound remains insoluble or if DMSO is incompatible with my experiment?
A3: Other water-miscible organic solvents can be tested, such as ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent is highly dependent on the compound's specific chemical structure and the tolerance of your experimental system.[1] It is crucial to always include a vehicle control in your experiments to account for any effects of the solvent itself.
Q4: Can I use pH modification to improve the solubility of my compound?
A4: Yes, if your compound has ionizable groups, adjusting the pH of the solution can significantly improve its solubility.[1] For acidic compounds, increasing the pH can increase solubility, while for basic compounds, decreasing the pH may be effective. It is essential to determine the pKa of your compound and to ensure the final pH is compatible with your experimental system.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound is "crashing out" due to poor solubility in the final solvent composition. | 1. Lower the final concentration of the compound.2. Decrease the final percentage of the organic solvent by making a more concentrated stock.3. Use a co-solvent system (e.g., DMSO/ethanol).4. Add the stock solution to the aqueous medium while vortexing to ensure rapid mixing. |
| Precipitation occurs over time in the final assay medium. | The compound is supersaturated and not thermodynamically stable in the aqueous environment. | 1. Consider using solubility-enhancing excipients like surfactants (e.g., Tween-20, Triton X-100 for enzyme assays) or cyclodextrins to form more stable formulations.[3]2. For cell-based assays, ensure the final concentration is below the limit of solubility in the media. |
| High background signal or artifacts in the assay. | The compound may be aggregating, leading to non-specific interactions or light scattering. | 1. Visually inspect the solution for any turbidity.2. Use dynamic light scattering (DLS) to detect the presence of aggregates.3. If aggregation is confirmed, reformulation with anti-aggregation agents or surfactants is recommended. |
| Inconsistent results between experiments. | Variability in stock solution preparation or dilution. | 1. Standardize the protocol for preparing and diluting the compound.2. Ensure the stock solution is fully dissolved and homogenous before each use.3. Prepare fresh dilutions for each experiment from a frozen stock aliquot. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Determine the appropriate solvent: Start with DMSO. If solubility is still an issue, consider DMF, ethanol, or methanol.
-
Weigh the compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Add the solvent: Add the calculated volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilize the compound: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes.
-
Gentle warming (optional): If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[2]
-
Visual inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of a DMSO Stock Solution into an Aqueous Medium
-
Pre-warm the aqueous medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
Prepare for mixing: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue mixing: Continue to mix for an additional 30 seconds.
-
Final concentration: Ensure the final concentration of DMSO is at a non-toxic level for your experimental system (typically <0.5%).
-
Use immediately: Use the freshly prepared solution in your assay immediately to minimize the risk of precipitation over time.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents (Template)
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 | ||
| DMF | 25 | ||
| 1:10 DMF:PBS | 25 | As suggested by general guidance for poorly soluble compounds.[4] |
Table 2: Common Co-solvents for In Vitro Experiments
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration (for cell-based assays) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% (v/v) | < 1% (v/v) | Widely used, but can be toxic to cells at higher concentrations.[1] |
| Ethanol | 0.5% (v/v) | < 1% (v/v) | Can cause protein precipitation at higher concentrations.[1] |
| Methanol | 0.5% (v/v) | < 1% (v/v) | Can be toxic; use with caution in cell-based assays.[1] |
| Dimethylformamide (DMF) | 0.1% (v/v) | < 0.5% (v/v) | Use with caution due to potential toxicity. |
Visualizations
Caption: Experimental workflow for preparing and diluting a poorly soluble compound.
Caption: Decision tree for troubleshooting compound precipitation.
References
Potential off-target effects of CP-66948
Important Notice: There is currently no publicly available scientific literature or clinical data specifically identifying a compound designated as "CP-66948." Therefore, a detailed analysis of its potential off-target effects, mechanism of action, or specific experimental protocols cannot be provided at this time.
The following content is a generalized framework for a technical support center, designed to guide researchers in assessing the potential off-target effects of a novel small molecule inhibitor. This information is based on standard practices in pharmacology and drug development and should be adapted to the specific characteristics of the compound under investigation once such information becomes available.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects refer to the unintended interactions of a drug or compound with molecular targets other than the primary one for which it was designed. These interactions can lead to unforeseen biological consequences, ranging from minor side effects to significant toxicity. For researchers, understanding off-target effects is critical for interpreting experimental results accurately and for the preclinical safety assessment of a potential therapeutic agent.
Q2: How can I begin to assess the potential off-target profile of a new compound like this compound?
A2: A tiered approach is recommended. Initially, in silico (computational) methods can be employed to predict potential off-target interactions based on the chemical structure of the compound. This is typically followed by in vitro screening against a panel of known off-target proteins, such as kinases, GPCRs, and ion channels. Finally, cell-based assays and in vivo studies can be used to confirm and characterize any identified off-target activities.
Q3: What are some common experimental techniques to identify off-target effects?
A3: A variety of techniques can be utilized, including but not limited to:
-
Kinase Profiling: Screening the compound against a large panel of kinases to identify unintended inhibition or activation.
-
Receptor Binding Assays: Assessing the ability of the compound to bind to a wide range of receptors.
-
Cellular Thermal Shift Assay (CETSA): Detecting direct binding of the compound to proteins in a cellular context.
-
Phenotypic Screening: Observing the effects of the compound on various cellular phenotypes to uncover unexpected biological activities.
-
Proteomics and Transcriptomics: Analyzing changes in protein and gene expression profiles following compound treatment to identify affected pathways.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based viability assays.
-
Possible Cause: The observed cell death may be due to an off-target effect rather than inhibition of the intended target.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Use a secondary, structurally distinct inhibitor of the same target to see if it recapitulates the phenotype.
-
Rescue Experiment: If possible, overexpress a resistant mutant of the intended target to see if it rescues the viability phenotype.
-
Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects often occur at higher concentrations.
-
Control Cell Lines: Test the compound in cell lines that do not express the intended target.
-
Issue 2: Unexpected phenotype observed that does not align with the known function of the intended target.
-
Possible Cause: The compound may be modulating a secondary, unknown target or pathway.
-
Troubleshooting Steps:
-
Literature Review: Search for similar phenotypes induced by other small molecules and identify their targets.
-
Broad-Spectrum Profiling: Submit the compound for broad-spectrum off-target screening (e.g., a commercial service that tests against hundreds of targets).
-
Pathway Analysis: Use 'omics' data (proteomics, transcriptomics) to identify signaling pathways that are significantly altered by the compound.
-
Experimental Protocols
Protocol 1: General Kinase Profiling Assay
This protocol provides a generalized workflow for assessing the selectivity of a compound against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). From this, create a series of dilutions to be used in the assay.
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection.
-
Assay Execution (Example using a luminescence-based assay):
-
In a multi-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the test compound at various concentrations.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add a reagent that measures the amount of remaining ATP (luminescence is inversely proportional to kinase activity).
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC₅₀ (half-maximal inhibitory concentration) for any kinases that are significantly inhibited.
Data Presentation:
Summarize the results in a table for clear comparison.
| Kinase Target | IC₅₀ (nM) | Percent Inhibition at 1 µM |
| Primary Target | [Insert Value] | [Insert Value] |
| Off-Target 1 | [Insert Value] | [Insert Value] |
| Off-Target 2 | [Insert Value] | [Insert Value] |
| Off-Target 3 | [Insert Value] | [Insert Value] |
Visualizations
Below are generalized diagrams representing common workflows and concepts in off-target effect analysis.
Caption: A generalized workflow for identifying and validating off-target effects.
Technical Support Center: Interpreting Unexpected Results in CP-690,550 (Tofacitinib) Studies
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-690,550 (tofacitinib). As a Janus kinase (JAK) inhibitor, tofacitinib's effects can be complex and sometimes unexpected. This resource aims to help you interpret anomalous results in your experiments.
Note on Nomenclature: Initial searches for "CP-66948" did not yield relevant results. This document pertains to the well-researched JAK inhibitor CP-690,550 , also known as tofacitinib.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay (e.g., MTT, CCK-8) shows decreased viability at concentrations where I expect only JAK inhibition. Is this expected?
A1: While tofacitinib is not generally considered cytotoxic at typical working concentrations, some studies have observed effects on cell proliferation and viability that can be context-dependent.[1][2][3]
-
Check your cell type: Different cell lines may have varying sensitivity. For instance, in SW982 synovial cells, viability remained high (86-100%) at tested concentrations, whereas in other contexts, high concentrations might impact proliferation, especially in cells highly dependent on JAK/STAT signaling for survival.[1][4]
-
Consider off-target effects: Although tofacitinib is selective for JAKs, at higher concentrations, off-target effects on other kinases could contribute to reduced viability.
-
Rule out experimental artifacts: Ensure proper dissolution of tofacitinib and accurate concentration calculations. Contamination of cell cultures can also lead to unexpected cell death.
Q2: I'm seeing an increase in the expression of a specific cytokine in my tofacitinib-treated cells, which is contrary to its immunosuppressive function. Why might this be happening?
A2: This is a known paradoxical effect under specific conditions. Tofacitinib's impact on T-cell differentiation is complex.
-
Th17 Differentiation Context: While tofacitinib generally inhibits the differentiation of pro-inflammatory Th1 and Th17 cells, it has been shown to enhance the production of IL-17A when naïve T-cells are differentiated in the presence of TGF-β and IL-6.[1] In contrast, it blocks IL-17A, IL-17F, and IL-22 production when differentiation is driven by IL-6 and IL-23.[1][2]
-
Investigate your culture conditions: The specific cytokine cocktail used to differentiate or stimulate your cells is critical. The presence of TGF-β is a key factor in this paradoxical IL-17A enhancement.
Q3: I expected a broad suppression of all STAT phosphorylation, but I'm seeing differential inhibition. Is this normal?
A3: Yes, this is an expected outcome. Tofacitinib has a specific selectivity profile for different JAKs, which in turn affects different STAT pathways to varying degrees.
-
JAK Selectivity: Tofacitinib has the highest potency against JAK3, followed by JAK1, and then JAK2.[5]
-
Cytokine-Specific Signaling: The magnitude of STAT phosphorylation inhibition depends on the cytokine and cell type. For example, the strongest inhibition is often seen with cytokines that signal through the common-γ-chain receptor (using JAK1/JAK3), such as IL-2, IL-4, and IL-15.[6][7] In contrast, signaling through pathways that are more JAK2-dependent might be less potently inhibited. IL-10-induced STAT3 phosphorylation in monocytes, for instance, shows lower inhibition.[7][8]
Q4: My in vivo animal model treated with tofacitinib is showing unexpected hematological changes, like anemia or neutropenia. What could be the cause?
A4: These findings are consistent with observations from clinical trials and preclinical studies.
-
Mechanism of Action: JAK2 is crucial for signaling from the erythropoietin (EPO) and thrombopoietin (TPO) receptors, which are vital for red blood cell and platelet production, respectively. Although tofacitinib is more selective for JAK1/3, its inhibition of JAK2 can lead to hematological side effects.[9]
-
Dose-Dependency: These effects are often dose-dependent. In clinical studies, higher doses were associated with a decrease in hemoglobin and sometimes neutropenia.[10][11]
-
Unexpected Thrombocytosis: Paradoxically, mild thrombocytosis (an increase in platelets) has been observed in some studies with JAK inhibitors. This may be due to complex feedback mechanisms in hematopoiesis.[12]
Troubleshooting Guide
Issue 1: Inconsistent Inhibition of T-Cell Proliferation/Activation
| Symptom | Possible Cause | Troubleshooting Step |
| Variable inhibition of proliferation between experiments. | Cell stimulation method is inconsistent. | Standardize the concentration and source of stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens). Ensure consistent timing of stimulation and drug addition. |
| Tofacitinib is degrading. | Prepare fresh stock solutions of tofacitinib in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| No inhibition of proliferation observed. | Tofacitinib concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions.[4] |
| The primary proliferation driver in your system is not JAK/STAT dependent. | Verify that the cytokines or growth factors in your media signal through a tofacitinib-sensitive JAK pathway. | |
| Increased T-cell senescence markers (e.g., p16, p21). | This may be an on-target effect. | Tofacitinib has been shown to impair T-cell activation and proliferation while triggering senescence pathways, particularly in memory T-cells. This is a potential mechanism of its therapeutic action and a valid, though perhaps unexpected, finding.[10][13] |
Issue 2: Unexpected Cytokine Profile Post-Treatment
| Symptom | Possible Cause | Troubleshooting Step |
| Increase in IL-17A production. | Presence of TGF-β in the culture medium. | As noted in the FAQ, tofacitinib can enhance IL-17A production in the presence of TGF-β and IL-6.[1][2] Analyze your media components and consider experiments with and without TGF-β to confirm this effect. |
| Incomplete suppression of IFN-γ. | Tofacitinib concentration is suboptimal for complete inhibition of the Th1 pathway. | While tofacitinib inhibits Th1 polarization during initial T-cell priming, it may not impact the differentiation of already antigen-experienced T-cells.[4][14] Consider the activation state of your T-cells. |
| The effect is cell-type specific. | Tofacitinib's effect can vary between different immune cells (e.g., T-cells, monocytes, NK cells).[5][15] Ensure you are analyzing a pure cell population. |
Data Summary Tables
Table 1: In Vitro Inhibitory Concentrations (IC50) of Tofacitinib
| Target/Process | Cell Type / Assay | IC50 Value | Reference |
| JAK1 | Kinase Assay | 112 nM | [5] |
| JAK2 | Kinase Assay | 20 nM | [5] |
| JAK3 | Kinase Assay | 1 nM | [5] |
| IL-2 induced T-cell proliferation | Human T-cell blasts | 11 nM | [5] |
| IL-15 induced CD69 expression | Human T-cells | 48 nM | [5] |
| IL-6 induced STAT1 phosphorylation | Human T-cells | 23 nM | [5] |
| IL-6 induced STAT3 phosphorylation | Human T-cells | 77 nM | [5] |
| Mixed Lymphocyte Reaction | Human T-cells | 87 nM | [5] |
Table 2: Common Unexpected Clinical/In Vivo Findings
| Finding | Population | Potential Mechanism | Reference(s) |
| Increased risk of serious heart-related events and cancer | Rheumatoid Arthritis patients (vs. TNF inhibitors) | Mechanism not fully elucidated, may involve complex immune modulation. | [7][14] |
| Increased risk of blood clots (thromboembolism) | Rheumatoid Arthritis patients (higher doses) | Off-target effects or complex interactions with inflammatory pathways. | [14] |
| Decreased Hemoglobin / Anemia | Renal allograft recipients | Inhibition of JAK2-mediated erythropoietin signaling. | [10] |
| Decreased Natural Killer (NK) cell counts | Renal allograft recipients / Healthy volunteers | Inhibition of JAK/STAT pathways essential for NK cell survival and function (e.g., IL-15). | [10][16] |
| Increased CD19+ B-lymphocytes | Renal allograft recipients | Alteration of lymphocyte homeostasis due to JAK inhibition. | [10] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Differentiation Assay
-
Cell Isolation: Isolate naïve CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture naïve CD4+ T-cells in serum-free media.
-
Activation: Coat culture plates with anti-CD3 and anti-CD28 antibodies.
-
Treatment: Add varying concentrations of tofacitinib (CP-690,550) or vehicle control (e.g., DMSO) to the cultures.
-
Differentiation Conditions:
-
For Th17 (IL-23 dependent): Add IL-6 and IL-23 to the media.
-
For Th17 (TGF-β dependent): Add IL-6 and TGF-β1 to the media.
-
-
Incubation: Culture the cells for 4 days.
-
Restimulation: Restimulate the cells with PMA/ionomycin for 4-6 hours.
-
Analysis: Analyze the expression of IL-17A, IL-17F, and IL-22 using intracellular flow cytometry or ELISA of the supernatant.[1][2]
Protocol 2: JAK/STAT Phosphorylation Assay by Flow Cytometry
-
Cell Preparation: Isolate PBMCs or specific immune cell subsets.
-
Pre-incubation: Pre-incubate cells with desired concentrations of tofacitinib or vehicle for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2, IL-6, IFN-γ) for 15-30 minutes at 37°C.
-
Fixation: Immediately fix the cells with a paraformaldehyde-based fixation buffer to preserve phosphorylation states.
-
Permeabilization: Permeabilize the cells with a methanol-based buffer to allow antibody entry.
-
Staining: Stain the cells with fluorescently-conjugated antibodies against specific phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and cell surface markers to identify cell populations.
-
Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal within the cell population of interest.[7][8]
Mandatory Visualizations
Caption: CP-690,550 (Tofacitinib) inhibits the JAK/STAT signaling pathway.
Caption: Workflow for T-cell differentiation and a potential unexpected result.
Caption: Troubleshooting logic for unexpected decreased cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Deciphering Novel Mechanistic and Pharmacokinetic Effects of Tofacitinib in Intestinal Inflammation: Expect the Unexpected - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tofacitinib treatment of rheumatoid arthritis increases senescent T cell frequency in patients and limits T cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tofacitinib inhibits CD4 T cell polarisation to Th1 during priming thereby leading to clinical impact in a model of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversibility of peripheral blood leukocyte phenotypic and functional changes after exposure to and withdrawal from tofacitinib, a Janus kinase inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
CP-66948 stability in different experimental buffers
This technical support center provides guidance on the stability of CP-66948 in different experimental buffers. Given the limited publicly available stability data for this compound, this guide offers troubleshooting advice and frequently asked questions based on its chemical structure and general principles of small molecule stability in aqueous solutions.
This compound Chemical Properties
A summary of the known chemical properties of this compound is presented below. Understanding the chemical nature of this molecule is crucial for predicting its behavior in different buffer systems.
| Property | Value |
| IUPAC Name | N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentylguanidine |
| Molecular Formula | C₁₃H₂₀N₆S |
| Molecular Weight | 292.4 g/mol |
| Chemical Class | Guanidine derivative with imidazole and thiazole moieties |
| Structure (SMILES) | CCCCCNC(=N)Nc1nc(cs1)-c2c[nH]c(C)n2 |
Troubleshooting Guide: this compound Stability Issues
This guide addresses common issues that researchers may encounter related to the stability of this compound in experimental buffers.
Problem: Precipitation or Cloudiness of this compound Solution
Possible Causes:
-
Low Solubility: The compound may have limited solubility in the chosen buffer, especially at higher concentrations.
-
pH-Dependent Solubility: The guanidinium group in this compound is basic and will be protonated at physiological pH. Changes in pH can affect its overall charge and solubility.
-
Buffer Interaction: Certain buffer components may interact with this compound, leading to the formation of insoluble salts.
Solutions:
-
Optimize pH: The imidazole and guanidine groups suggest that the solubility of this compound is likely pH-dependent. Experiment with a pH range to find the optimal solubility. Given the basic nature of the guanidinium group (pKa ~13.5), acidic to neutral buffers are generally preferred to maintain its protonated, more soluble form.
-
Decrease Concentration: If possible, work with lower concentrations of this compound.
-
Add a Co-solvent: For stock solutions, consider using a small percentage of an organic co-solvent like DMSO or ethanol before diluting into the aqueous experimental buffer. Be mindful of the final co-solvent concentration in your assay, as it may affect biological activity.
-
Buffer Selection: Test different buffer systems. Phosphate-buffered saline (PBS), TRIS, and HEPES are common starting points. Avoid buffers that may form precipitates with the compound.
Problem: Loss of Activity or Inconsistent Results Over Time
Possible Causes:
-
Hydrolysis: The guanidine group can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.
-
Oxidation: While less common for the core structure, other components in the buffer or exposure to air could promote oxidative degradation.
-
Adsorption to Surfaces: The compound may adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration.
Solutions:
-
Prepare Fresh Solutions: The most reliable approach is to prepare this compound solutions fresh for each experiment.
-
Storage Conditions: If short-term storage is necessary, store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Use of Low-Adsorption Tubes: For storing and diluting low-concentration solutions, consider using low-protein-binding microcentrifuge tubes.
-
Inclusion of Stabilizers: Depending on the experimental system, the inclusion of antioxidants (e.g., ascorbic acid, DTT) or chelating agents (e.g., EDTA) might be considered, but their compatibility with the assay must be verified.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for dissolving this compound?
A1: For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO. For aqueous experimental buffers, a good starting point would be a phosphate-buffered saline (PBS) at pH 7.4 or a HEPES buffer. The choice will ultimately depend on the specific requirements of your assay.
Q2: How should I store my stock solution of this compound?
A2: Stock solutions of this compound in an organic solvent like DMSO should be stored in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect all small molecule solutions from light by using amber vials or wrapping containers in aluminum foil, especially for long-term storage.
Q4: Can I expect this compound to be stable in cell culture media?
A4: The stability of this compound in complex media like cell culture media is difficult to predict due to the presence of various components, including salts, amino acids, and proteins. It is advisable to add the compound to the media immediately before the experiment. For longer-term experiments, the stability should be empirically determined.
Experimental Protocols
As no specific experimental protocols detailing buffer compositions for this compound are publicly available, a general protocol for assessing compound stability is provided below.
Protocol: Preliminary Stability Assessment of this compound
Objective: To determine the short-term stability of this compound in a chosen experimental buffer.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Experimental buffer of interest (e.g., PBS, TRIS, HEPES at a specific pH)
-
HPLC or LC-MS system
-
Low-adsorption microcentrifuge tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final experimental concentration in the buffer of interest.
-
Immediately after preparation (T=0), take an aliquot and analyze it by HPLC or LC-MS to determine the initial peak area of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC or LC-MS.
-
Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of compound remaining.
Visualizations
The following diagrams illustrate key concepts related to experimental design and troubleshooting for this compound stability.
Caption: Troubleshooting workflow for addressing precipitation issues with this compound solutions.
Caption: Decision-making process for the preparation and use of this compound solutions in experiments.
Technical Support Center: Troubleshooting In Vivo Delivery of Small Molecule Inhibitors
Disclaimer: No specific public information is available for a compound designated "CP-66948." The following technical support guide is a generalized resource for troubleshooting the in vivo delivery of a hypothetical small molecule inhibitor, hereafter referred to as "Compound-X." This guide is intended to provide a framework for researchers and drug development professionals to adapt to their specific compound and experimental context.
Troubleshooting Guides (Q&A)
This section addresses common problems encountered during the administration of small molecule inhibitors in animal models.
Issue 1: Unexpected Animal Toxicity or Adverse Events
-
Question: We observed significant weight loss, lethargy, and other adverse effects in our animal cohort after administering Compound-X, even at doses predicted to be safe. What could be the cause and how can we troubleshoot this?
-
Answer: Unexpected toxicity can arise from several factors. Here’s a systematic approach to identify the cause:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend Compound-X might be causing the adverse effects.
-
Troubleshooting: Administer a vehicle-only control group of animals. If this group shows similar signs of toxicity, the vehicle is the likely culprit. Consider alternative, well-tolerated vehicles such as saline, PBS, or solutions containing low concentrations of solubilizing agents like Tween 80, DMSO, or cyclodextrins. Always research the maximum tolerated dose of any vehicle component in your chosen animal model.
-
-
Compound-Specific Toxicity: The toxicity may be an inherent property of Compound-X.
-
Troubleshooting: Conduct a dose-range finding study with a wider range of doses, including lower concentrations, to establish the maximum tolerated dose (MTD).[1] Consider that Cmax-related toxicity might be an issue, where a high peak concentration of the drug is causing the adverse effects.[1] In such cases, altering the route of administration (e.g., from a bolus intravenous injection to a slower infusion) or the formulation to slow down absorption might mitigate the toxicity without compromising overall exposure (AUC).[1]
-
-
Off-Target Effects: Compound-X might be interacting with unintended biological targets.
-
Troubleshooting: Perform in vitro profiling of Compound-X against a panel of common off-target proteins (e.g., kinases, GPCRs). If off-target activity is identified, this information can help explain the observed in vivo phenotype.
-
-
Issue 2: Lack of Efficacy or Inconsistent Results
-
Question: Our in vivo experiments with Compound-X are showing no significant effect on the target pathway, or the results are highly variable between animals. What steps should we take?
-
Answer: A lack of efficacy or high variability can be due to issues with compound delivery, metabolism, or the experimental model itself.
-
Poor Bioavailability: Compound-X may not be reaching the target tissue at a sufficient concentration.
-
Troubleshooting:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to measure the concentration of Compound-X in plasma and, if possible, in the target tissue over time.[1][2][3] This will determine key parameters like Cmax, Tmax, half-life, and AUC.
-
Formulation Issues: The compound may be precipitating out of solution upon administration or have poor solubility. Re-evaluate the formulation for stability and solubility.
-
Route of Administration: The chosen route (e.g., oral) may not be optimal due to poor absorption or high first-pass metabolism. Consider alternative routes like intravenous (IV) or subcutaneous (SC) injection.[1]
-
-
-
Inadequate Target Engagement: The dose might be too low to effectively engage the target protein.
-
Troubleshooting:
-
Pharmacodynamic (PD) Biomarkers: Measure a downstream biomarker of your target's activity in the target tissue to confirm target engagement at the molecular level.
-
Dose-Response Study: Perform a dose-escalation study to determine if a higher dose can achieve the desired biological effect without inducing toxicity.
-
-
-
Experimental Variability:
-
Troubleshooting: Ensure consistency in animal handling, dosing procedures, and sample collection times. Factors such as the age, sex, and strain of the animals should be tightly controlled.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right animal model for my study?
-
A1: The choice of animal model is critical for the translational relevance of your findings.[4] Consider the following:
-
Disease Relevance: Does the model accurately recapitulate the human disease or condition you are studying?[4][5]
-
Target Expression and Homology: Is the drug target expressed in the model, and does it have a high degree of homology with the human target?
-
Metabolism: Are the drug-metabolizing enzymes in the animal model similar to those in humans?
-
Practical Considerations: Factors like animal size, lifespan, cost, and availability of transgenic lines are also important.[6][7]
-
-
-
Q2: What are the key pharmacokinetic parameters I should be evaluating?
-
A2: A thorough pharmacokinetic study is essential.[3] Key parameters include:
-
Cmax (Maximum Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
Bioavailability (%F): The fraction of an administered dose that reaches the systemic circulation.
-
-
-
Q3: How can I minimize the risk of off-target effects?
-
A3: Off-target effects are a significant concern in drug development.[8][9][10] Strategies to mitigate this risk include:
-
In Silico Prediction: Use computational tools to predict potential off-target interactions based on the structure of your compound.
-
In Vitro Screening: Test your compound against a broad panel of kinases and other enzymes to experimentally identify off-target activities.
-
Phenotypic Comparison: Compare the in vivo phenotype to what is known about the knockout or inhibition of the intended target. Discrepancies may suggest off-target effects.
-
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Compound-X in Different Animal Models Following a Single 10 mg/kg Oral Dose
| Parameter | Mouse | Rat | Dog |
| Cmax (ng/mL) | 850 ± 150 | 620 ± 90 | 450 ± 75 |
| Tmax (hr) | 0.5 | 1.0 | 2.0 |
| t1/2 (hr) | 2.5 | 4.0 | 8.0 |
| AUC (0-24h) (ng·h/mL) | 4500 | 5100 | 6800 |
| Bioavailability (%) | 35 | 45 | 60 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol: Oral Gavage Administration of Compound-X in a Mouse Model
-
Preparation of Dosing Solution:
-
Based on solubility tests, prepare Compound-X in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Calculate the required concentration to deliver the desired dose in a volume of 10 mL/kg body weight.
-
Prepare the solution fresh on the day of dosing and keep it under constant gentle agitation to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the facility for at least one week prior to the experiment.
-
Fast the mice for 4 hours before dosing to reduce variability in absorption, ensuring free access to water.
-
Record the body weight of each mouse immediately before dosing to calculate the exact volume to be administered.
-
Gently restrain the mouse and use a proper-sized, ball-tipped gavage needle to administer the solution directly into the stomach.
-
Monitor the animals for any signs of distress immediately after dosing and at regular intervals.
-
-
Sample Collection (for PK studies):
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store it at -80°C until analysis by LC-MS/MS.
-
Visualizations
References
- 1. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal pharmacokinetics of FK037, a novel parenteral broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models for development of anti-obesity drugs in the age of GLP-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. criver.com [criver.com]
- 7. criver.com [criver.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target Effects in CRISPR-Cas9 Genome Editing: Securing Specificity | The Scientist [the-scientist.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Investigating Histamine H2-Receptor Antagonists
A Note on CP-66948: Publicly available research data on the specific compound this compound is limited. It has been identified as a histamine H2-receptor antagonist with gastric antisecretory and mucosal protective properties. Due to the scarcity of detailed experimental protocols and clinical trial data for this compound, this guide addresses potential confounding variables in research involving the broader class of histamine H2-receptor antagonists, with specific information on this compound included where available.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound?
A1: this compound is a histamine H2-receptor antagonist. This class of drugs works by blocking the action of histamine on parietal cells in the stomach, thus reducing the production of stomach acid. It has been noted for its gastric antisecretory and mucosal protective properties.
Q2: What is the mechanism of action for this compound?
A2: As a histamine H2-receptor antagonist, this compound competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action suppresses the normal signaling pathway for gastric acid secretion.
Troubleshooting Guide: Confounding Variables in Histamine H2-Receptor Antagonist Research
This section provides guidance on potential issues and confounding variables that researchers may encounter when studying histamine H2-receptor antagonists like this compound.
Q3: My in vivo results show unexpected variability in gastric pH changes. What could be the cause?
A3: Several factors can contribute to variability in gastric pH in response to H2-receptor antagonists:
-
Diet and Feeding Schedule: The composition and timing of meals can significantly influence gastric acid secretion. A high-protein meal, for instance, can stimulate gastrin release and subsequent acid production, potentially masking the effect of the antagonist.
-
Circadian Rhythms: Basal acid secretion follows a circadian rhythm, with the highest levels typically occurring at night. Inconsistencies in the timing of drug administration and measurement can introduce variability.
-
Stress: Both physical and psychological stress can alter gastrointestinal function, including acid secretion.
-
Helicobacter pylori Infection: The presence of H. pylori can alter the gastric environment and the response to acid-suppressing medication.
Q4: I am observing off-target effects in my cell-based assays. How can I troubleshoot this?
A4: While H2-receptor antagonists are generally selective, off-target effects can occur. Consider the following:
-
Drug Concentration: High concentrations of the compound may lead to non-specific binding to other receptors. It is crucial to perform dose-response studies to identify the optimal concentration range.
-
Cell Line Specificity: The expression of other receptors and signaling pathways can vary between different cell lines. Characterize your cell model thoroughly.
-
Drug-Drug Interactions: If you are using other compounds in your experiments, consider the possibility of interactions. For example, some H2-receptor antagonists, like cimetidine, are known to inhibit cytochrome P450 (CYP450) enzymes, which could affect the metabolism of other drugs.[1]
Q5: My results differ significantly from historical data on similar H2-receptor antagonists. What should I investigate?
A5: Discrepancies can arise from several sources:
-
Compound Purity and Stability: Verify the purity of your this compound sample. Degradation of the compound can lead to reduced efficacy.
-
Experimental Model: Differences in the animal model (species, strain, sex) or cell line can lead to different outcomes.
-
Protocol Variations: Seemingly minor differences in experimental protocols, such as the vehicle used for drug delivery or the method of measurement, can have a significant impact on the results.
Data Presentation: Potential Confounding Variables and Mitigation Strategies
| Confounding Variable | Potential Impact | Mitigation Strategies |
| Diet and Feeding | Altered gastric acid secretion, masking or exaggerating drug effects. | Standardize diet and feeding schedules. Fast animals overnight before experiments where appropriate. |
| Circadian Rhythms | Variability in basal acid secretion. | Conduct experiments at the same time of day. |
| Stress | Altered gastrointestinal motility and secretion. | Acclimatize animals to the experimental procedures and environment. |
| Helicobacter pylori | Altered gastric mucosa and acid secretion. | Screen animals for H. pylori infection. |
| Drug-Drug Interactions | Altered metabolism and efficacy of the test compound or other drugs. | Review the literature for known interactions of the drug class. Avoid co-administration of drugs that share metabolic pathways if possible. |
| Genetic Polymorphisms | Variations in drug metabolism and receptor sensitivity. | Use well-characterized and genetically homogenous animal strains. |
Visualization of Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the general mechanism of action of histamine H2-receptor antagonists and a typical experimental workflow for in vivo studies.
Caption: Mechanism of action of a histamine H2-receptor antagonist.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols: General Considerations
While a specific, validated protocol for this compound is not publicly available, a general methodology for evaluating a novel H2-receptor antagonist in a rodent model would include the following steps.
Objective: To determine the in vivo efficacy of this compound in reducing gastric acid secretion.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Male Sprague-Dawley rats (200-250g)
-
pH meter with a micro-probe
-
Anesthetic (e.g., isoflurane)
Methodology:
-
Animal Acclimatization: House animals in a controlled environment (12h light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Grouping: Randomly assign animals to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Fasting: Fast animals for 18-24 hours before the experiment, with free access to water.
-
Drug Administration: Administer the vehicle or this compound orally or via intraperitoneal injection.
-
Anesthesia and Measurement: At a predetermined time point post-administration (e.g., 1, 2, 4 hours), anesthetize the animals.
-
Sample Collection: Perform a laparotomy to expose the stomach. Collect gastric contents and measure the pH.
-
Data Analysis: Compare the gastric pH of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Critical Controls to Minimize Confounding Variables:
-
Vehicle Control: Essential for ensuring that the observed effects are due to the drug and not the delivery vehicle.
-
Positive Control: Including a known H2-receptor antagonist (e.g., ranitidine) can help validate the experimental model.
-
Randomization and Blinding: Randomize animals to groups and, where possible, blind the investigators to the treatment allocation to reduce bias.
References
Technical Support Center: Improving the Reproducibility of Tofacitinib (CP-690,550) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the Janus kinase (JAK) inhibitor Tofacitinib (also known as CP-690,550).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tofacitinib (CP-690,550)?
A1: Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It primarily targets JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[2][3][4] By inhibiting these kinases, Tofacitinib blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2] This prevents the translocation of STATs to the nucleus, thereby downregulating the expression of inflammatory genes.[2]
Q2: Which signaling pathways are most affected by Tofacitinib?
A2: The principal pathway affected by Tofacitinib is the JAK-STAT signaling cascade, which is crucial for transmitting signals from various cytokines and growth factors involved in immune cell function and inflammation.[2][5] It particularly interferes with signaling from cytokines that use the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as these signals are dependent on JAK1 and JAK3.
Q3: What are the common research applications of Tofacitinib in a laboratory setting?
A3: In vitro, Tofacitinib is frequently used to study the role of JAK-STAT signaling in autoimmune and inflammatory conditions like rheumatoid arthritis.[2][6] Common applications include investigating its effects on the activation and proliferation of immune cells, and the production of pro-inflammatory cytokines such as IL-6, IL-17, and TNF.[2][6]
Q4: Is Tofacitinib cell-permeable?
A4: Yes, Tofacitinib is a cell-permeable compound, which allows it to enter cells and inhibit intracellular JAK enzymes.[1]
Troubleshooting Guide
Q5: My experimental results with Tofacitinib are inconsistent. What are the potential causes?
A5: Inconsistent results can stem from several factors:
-
Compound Stability: Tofacitinib's stability is pH-dependent. It is most stable in acidic conditions (below pH 5.0) and degrades more rapidly in basic conditions (pH 9.0).[7][8] Ensure your media and buffer pH are consistent and within the optimal range. The stability is also affected by temperature and ionic strength; it is recommended to minimize both for maximum stability.[7][8]
-
Solubility Issues: Tofacitinib citrate has variable solubility depending on the solvent and pH. While soluble in DMSO and ethanol, it is sparingly soluble in aqueous buffers.[9] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[9] Aqueous solutions should ideally be prepared fresh and not stored for more than a day.[9]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular responses to Tofacitinib. It is advisable to use a decreased fetal calf serum (FCS) concentration to prevent binding between Tofacitinib and serum proteins.[3]
-
Off-Target Effects: At higher concentrations, Tofacitinib can exhibit "pan-JAK" inhibition, affecting JAK2 and TYK2 more significantly, which could lead to unexpected biological effects.[10] There is also evidence of potential off-target interactions with other kinases, such as Serine/threonine protein kinase N2, though the clinical relevance of this is still under investigation.[11][12]
Q6: I am observing less inhibition of STAT phosphorylation than expected. What could be the reason?
A6:
-
Sub-optimal Concentration: The effective concentration of Tofacitinib can vary between cell types. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
Cytokine Stimulation Time: The timing of cytokine stimulation to induce STAT phosphorylation is critical. This is typically a short-term stimulation (15-30 minutes).[13] Ensure this timing is consistent across experiments.
-
Basal STAT Phosphorylation: High basal levels of STAT phosphorylation can mask the inhibitory effects of Tofacitinib. Serum-starving cells for 4-6 hours before cytokine stimulation is recommended to reduce these basal levels.[13]
-
Reagent Quality: The quality and activity of the cytokine used for stimulation, as well as the specificity and sensitivity of the antibodies used for detecting phosphorylated STAT, are paramount.
Q7: I am seeing unexpected levels of cell death in my cultures treated with Tofacitinib. Why might this be happening?
A7: While Tofacitinib is not primarily cytotoxic at typical working concentrations, high concentrations or prolonged exposure could potentially induce apoptosis in some cell types. It is also important to consider the health of your cells prior to treatment. Stressed or unhealthy cells may be more susceptible to drug-induced toxicity. A cell viability assay, such as Trypan Blue exclusion, should be performed to assess cytotoxicity at the concentrations used in your experiments.
Quantitative Data
The inhibitory activity of Tofacitinib against different JAK isoforms is summarized in the table below. Note that IC50 values can vary depending on the specific assay conditions.
| Kinase Target | IC50 (nM) | Reference(s) |
| JAK1 | 112 | [3][4] |
| JAK2 | 20 | [3][4] |
| JAK3 | 1 | [3] |
| TYK2 | 176 | [1] |
Experimental Protocols
Protocol: Western Blot Analysis of STAT Phosphorylation
This protocol provides a general framework for assessing the effect of Tofacitinib on cytokine-induced STAT phosphorylation.
1. Cell Culture and Treatment:
-
Cell Line Selection: Use a cell line known to express the relevant cytokine receptors and exhibit a robust STAT phosphorylation response (e.g., NK-92 cells for IL-2 stimulation).[1]
-
Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of the experiment.
-
Serum Starvation (Recommended): To reduce basal STAT phosphorylation, serum-starve the cells for 4-6 hours prior to stimulation.[13]
-
Tofacitinib Pre-treatment: Treat cells with the desired concentrations of Tofacitinib or a vehicle control (e.g., DMSO) for a predetermined time, typically 1-2 hours.[13]
-
Cytokine Stimulation: Stimulate the cells with a suitable cytokine (e.g., IL-2 for JAK1/3 activation) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[1][13] Include an unstimulated control group.
2. Cell Lysis:
-
Immediately after stimulation, place the culture plate on ice.
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[13]
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[13]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[13]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[13]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[13]
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[13]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5) overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.[13]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: Experimental workflow for assessing Tofacitinib's effect on STAT phosphorylation.
Caption: Logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Degradation Products of CP-66948
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and monitoring the degradation products of the investigational drug CP-66948. Given that this compound is a novel compound, this guide focuses on a systematic approach to forced degradation studies to predict, identify, and quantify potential degradation products, a critical step in drug development and stability assessment.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to monitor the degradation products of this compound?
A1: Monitoring degradation products is a regulatory requirement and a crucial aspect of pharmaceutical development for several reasons:
-
Safety: Degradation products can have different pharmacological or toxicological profiles than the parent drug, potentially impacting patient safety.
-
Efficacy: The degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency in the drug product.
-
Stability and Shelf-life: Understanding the degradation pathways is essential for developing a stable formulation and determining appropriate storage conditions and shelf-life.
-
Quality Control: A stability-indicating analytical method that can separate and quantify degradation products is necessary for routine quality control and release testing of the drug substance and product.
Q2: What are the likely degradation pathways for a compound like this compound?
A2: While the exact structure of this compound is not publicly available, based on its nomenclature, it is likely a member of the quinolone or fluoroquinolone class of compounds. For this class, common degradation pathways include:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to exposure to oxygen or oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, a known instability for many fluoroquinolones.[1][2]
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation, or stress testing, involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[3] These studies are critical for:
-
Identifying potential degradation products that could form under normal storage conditions over a more extended period.
-
Elucidating the degradation pathways of the drug molecule.
-
Developing and validating a stability-indicating analytical method that can effectively separate the drug from its degradation products.
Troubleshooting Guides
Problem: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions (e.g., temperature, concentration of stressing agent, duration) are not harsh enough.
-
Solution:
-
Increase the temperature in increments (e.g., 10°C).
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Extend the duration of the stress study.
-
For photostability, ensure the light source provides sufficient energy and exposure time.
-
Problem: The parent drug peak disappears completely, or a large number of small, unidentifiable peaks appear.
-
Possible Cause: The stress conditions are too harsh, leading to extensive or secondary degradation.
-
Solution:
-
Reduce the temperature, concentration of the stressing agent, or duration of the study.
-
Analyze samples at intermediate time points to track the formation and degradation of primary impurities.
-
The goal is to achieve a target degradation of 5-20% of the parent drug to ensure that the primary degradation products are formed and can be reliably identified.
-
Problem: Poor separation between the parent drug and degradation product peaks in the chromatogram.
-
Possible Cause: The analytical method is not optimized to be "stability-indicating."
-
Solution:
-
Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH).
-
Alter the gradient slope in reverse-phase HPLC.
-
Try a different column chemistry (e.g., C18, phenyl-hexyl).
-
Optimize the column temperature.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies on this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for 48 hours.
3. Sample Analysis:
- At appropriate time points, withdraw an aliquot of the stressed sample.
- Neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC-MS Method for Analysis
This protocol provides a starting point for developing a stability-indicating method.
-
Instrumentation: HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA at a suitable wavelength (determined by UV scan of the parent compound) and MS in positive and negative ionization modes.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Time (RT) of Major Degradants (min) |
| 0.1 M HCl, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M NaOH, RT, 4h | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂, RT, 24h | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | Data to be filled | Data to be filled | Data to be filled |
| Thermal (70°C, 48h) | Data to be filled | Data to be filled | Data to be filled |
Note: This table should be populated with experimental data.
Visualizations
Caption: Experimental workflow for forced degradation and analysis of this compound.
Caption: Logical relationship of forced degradation studies in drug development.
References
Validation & Comparative
A Comparative Guide to H2 Receptor Antagonists: CP-66948 versus Cimetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two histamine H2 receptor antagonists: the investigational compound CP-66948 and the well-established drug, cimetidine. The information presented is intended to assist researchers and drug development professionals in evaluating the pharmacological profiles of these compounds.
Executive Summary
This compound emerges as a significantly more potent H2 receptor antagonist than cimetidine, demonstrating superior affinity for the receptor and greater efficacy in inhibiting gastric acid secretion in preclinical models. Furthermore, this compound exhibits notable mucosal protective properties, an effect not as prominently characterized for cimetidine. This guide will delve into the quantitative data supporting these observations, detail the experimental methodologies used for their determination, and illustrate the underlying signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and cimetidine, highlighting key differences in their potency and efficacy. It is important to note that the data presented is derived from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | This compound | Cimetidine | Fold Difference | Reference |
| H2 Receptor Binding Affinity | ~15x higher than Cimetidine | Ki: ~1.1 µM | ~15x | [1] |
Table 1: H2 Receptor Binding Affinity. This table compares the relative binding affinity of this compound and cimetidine for the histamine H2 receptor.
| Animal Model | Secretagogue | This compound (ED50) | Cimetidine (ED50) | Reference |
| Pylorus-Ligated Rat | Basal | 2 mg/kg (i.d.) | - | [1] |
| Heidenhain Pouch Dog | Histamine | 0.3 mg/kg (p.o.) | - | [1] |
| Heidenhain Pouch Dog | Pentagastrin | 1.0 mg/kg (p.o.) | - | [1] |
Table 2: In Vivo Inhibition of Gastric Acid Secretion. This table presents the effective dose 50 (ED50) values for this compound and cimetidine in reducing gastric acid secretion in different animal models. A direct comparative ED50 for cimetidine under identical conditions was not available in the reviewed literature.
| Animal Model | Inducing Agent | This compound (ED50) | Cimetidine | Reference |
| Rat | Ethanol | 12 mg/kg (p.o.) | Reported to have cytoprotective effects, but specific ED50 in this model is not readily available. | [1][2][3] |
Table 3: Gastric Mucosal Protective Effects. This table shows the potency of this compound in protecting the gastric mucosa from ethanol-induced damage. While cimetidine has shown some cytoprotective properties, directly comparable ED50 data is lacking.[2][3]
Experimental Protocols
A comprehensive understanding of the data requires insight into the methodologies used for its generation. The following sections detail the typical experimental protocols for assessing H2 receptor antagonism.
H2 Receptor Binding Affinity Assay
Objective: To determine the affinity of a compound for the histamine H2 receptor.
Typical Protocol (Radioligand Binding Assay):
-
Tissue Preparation: Guinea pig atrial or human caudate nucleus membranes, which are rich in H2 receptors, are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine or [125I]iodoaminopotentidine) is incubated with the membrane preparation in a suitable buffer.
-
Competition: Increasing concentrations of the test compound (this compound or cimetidine) are added to compete with the radioligand for binding to the H2 receptors.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Inhibition of Gastric Acid Secretion
Objective: To assess the in vivo potency of a compound in reducing gastric acid secretion.
Typical Protocol (Pylorus-Ligated Rat Model):
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated to allow for the accumulation of gastric juice.
-
Drug Administration: The test compound (this compound or cimetidine) or vehicle is administered intraduodenally (i.d.) or orally (p.o.).
-
Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomachs are removed. The gastric contents are collected and centrifuged.
-
Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a pH of 7.0.
-
Data Analysis: The total acid output is calculated, and the dose of the compound that produces a 50% reduction in acid secretion (ED50) compared to the vehicle-treated group is determined.
Typical Protocol (Heidenhain Pouch Dog Model):
-
Animal Preparation: Dogs are surgically prepared with a Heidenhain pouch, a denervated portion of the stomach that allows for the collection of pure gastric juice.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.
-
Drug Administration: The test compound is administered orally or intravenously.
-
Gastric Juice Collection and Analysis: Gastric juice is collected from the pouch at regular intervals, and the volume and acid concentration are measured as described above.
-
Data Analysis: The percentage inhibition of stimulated acid secretion is calculated, and the ED50 is determined.
Ethanol-Induced Gastric Lesion Model
Objective: To evaluate the gastric mucosal protective (cytoprotective) effects of a compound.
Typical Protocol:
-
Animal Preparation: Rats are fasted for 24 hours prior to the experiment.
-
Drug Administration: The test compound or vehicle is administered orally.
-
Induction of Gastric Lesions: After a specific time (e.g., 1 hour) following drug administration, absolute ethanol (e.g., 1 mL/200g body weight) is administered orally to induce gastric mucosal lesions.
-
Evaluation of Lesions: One hour after ethanol administration, the animals are sacrificed, and their stomachs are removed and opened along the greater curvature.
-
Lesion Scoring: The stomachs are examined for hemorrhagic lesions in the glandular mucosa. The lesions are often scored based on their number and severity.
-
Data Analysis: The ulcer index is calculated, and the percentage of protection afforded by the test compound is determined. The ED50, the dose that provides 50% protection, is then calculated.
Mandatory Visualizations
H2 Receptor Signaling Pathway
The histamine H2 receptor is a Gs protein-coupled receptor. Its activation initiates a signaling cascade that ultimately leads to the physiological response of gastric acid secretion. The following diagram illustrates this pathway.
Caption: H2 Receptor Signaling Pathway leading to gastric acid secretion.
Experimental Workflow: In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat)
The following diagram outlines the key steps in the pylorus-ligated rat model for assessing the inhibition of gastric acid secretion.
Caption: Workflow for the pylorus-ligated rat gastric secretion assay.
Conclusion
The available data strongly suggests that this compound is a more potent H2 receptor antagonist than cimetidine, with a significantly higher affinity for the receptor and greater efficacy in inhibiting gastric acid secretion in preclinical models. Additionally, its pronounced mucosal protective effects represent a potentially significant therapeutic advantage. Further direct comparative studies would be beneficial to more precisely quantify the differences in potency and efficacy under identical experimental conditions. This guide provides a foundational comparison for researchers and drug development professionals exploring novel H2 receptor antagonists.
References
- 1. CP-66,948: an antisecretory histamine H2-receptor antagonist with mucosal protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoprotecting-effect of cimetidine: experimental evidence in the rat gastric mucosal lesions induced by intragastric administration of necrotizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical aspirin plus HCl gastric lesions in the rat. Cytoprotective effect of prostaglandin, cimetidine, and probanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CP-66948 and Ranitidine in the Inhibition of Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two histamine H2-receptor antagonists, CP-66948 and ranitidine, focusing on their efficacy in inhibiting gastric acid secretion. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds.
Mechanism of Action
Both this compound and ranitidine are classified as histamine H2-receptor antagonists.[1][2] Their primary mechanism of action involves competitively and reversibly blocking the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2][3] This blockade prevents histamine from stimulating these cells, thereby reducing the secretion of gastric acid.[2][3] Histamine is a key secretagogue, and by inhibiting its action, these drugs effectively decrease both basal and stimulated gastric acid output.[3][4]
Comparative Efficacy
Experimental data indicates that this compound demonstrates a significantly higher potency in comparison to ranitidine.
Receptor Affinity
In vitro studies on guinea pig atria have shown that the affinity of this compound for the histamine H2-receptor is seven times greater than that of ranitidine.[1]
In Vivo Inhibition of Gastric Acid Secretion
Consistent with its higher receptor affinity, this compound exhibits greater efficacy in in vivo models of gastric acid secretion. The median effective dose (ED50) values from studies in pylorus-ligated rats and Heidenhain pouch dogs are summarized below.
| Compound | Experimental Model | Route of Administration | ED50 | Reference |
| This compound | Pylorus-Ligated Rat | Intraduodenal | 2 mg/kg | [1] |
| This compound | Histamine-Stimulated Heidenhain Pouch Dog | Per Os (Oral) | 0.3 mg/kg | [1] |
| This compound | Pentagastrin-Stimulated Heidenhain Pouch Dog | Per Os (Oral) | 1.0 mg/kg | [1] |
| Ranitidine | Not explicitly stated in the comparative study, but widely documented. |
Note: The direct comparative study for this compound did not provide parallel ED50 values for ranitidine under the exact same experimental conditions. However, the higher receptor affinity of this compound strongly suggests a lower ED50 when compared to ranitidine.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by H2-receptor antagonists.
Caption: Experimental workflows for evaluating gastric acid secretion inhibitors.
Experimental Protocols
The following are generalized protocols for the in vivo experiments cited in the comparison of this compound and ranitidine.
Pylorus-Ligated Rat Model
This model is used to assess the effect of a substance on basal gastric acid secretion.[5][6]
-
Animal Preparation: Male Wistar rats are typically fasted for 24-48 hours before the experiment, with free access to water.[5]
-
Anesthesia and Surgery: The rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pylorus, the junction between the stomach and the small intestine, is ligated (tied off) to allow for the accumulation of gastric secretions.[5][6]
-
Drug Administration: Immediately after pylorus ligation, the test compound (this compound) or vehicle is administered directly into the duodenum.[5]
-
Sample Collection: After a predetermined period (e.g., 4 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed.[5]
-
Analysis: The gastric contents are collected, centrifuged, and the volume is measured. The total acidity is determined by titration with a standardized solution of sodium hydroxide (e.g., 0.01 N NaOH) to a pH of 7.0.[5]
-
Data Interpretation: The inhibitory effect of the compound is calculated as the percentage reduction in acid secretion compared to the vehicle-treated control group. The ED50 value is then determined from the dose-response curve.
Heidenhain Pouch Dog Model
This model allows for the repeated study of gastric acid secretion in conscious animals. The Heidenhain pouch is a surgically created, vagally denervated portion of the stomach that drains to the exterior of the body, allowing for the collection of pure gastric juice.[7][8]
-
Animal Preparation: Dogs with established Heidenhain pouches are fasted overnight before each experiment.
-
Basal Secretion: Gastric juice is collected from the pouch for a baseline period to determine the basal acid output.
-
Drug Administration: The test compound (this compound) or vehicle is administered orally.
-
Stimulation of Secretion: After a set time following drug administration, gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.[1]
-
Sample Collection: Gastric juice is collected from the pouch at regular intervals (e.g., every 15-30 minutes) for a defined period.
-
Analysis: The volume of each sample is measured, and the acid concentration is determined by titration. The acid output is calculated for each collection period.
-
Data Interpretation: The percentage inhibition of stimulated acid secretion by the test compound is calculated by comparing the acid output to that of control experiments. The ED50 is determined from the dose-response relationship.
Conclusion
Based on the available data, this compound is a more potent inhibitor of gastric acid secretion than ranitidine, as evidenced by its higher affinity for the histamine H2-receptor and its lower ED50 values in preclinical in vivo models.[1] This suggests that this compound may have the potential for greater therapeutic efficacy or a longer duration of action at a lower dose compared to ranitidine. Further clinical studies would be necessary to confirm these findings in humans. Researchers and drug development professionals should consider these differences in potency when evaluating H2-receptor antagonists for potential therapeutic applications.
References
- 1. CP-66,948: an antisecretory histamine H2-receptor antagonist with mucosal protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of gastric acid secretion by histamine H2 receptor antagonists and anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 7. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of CP-66948 and Proton Pump Inhibitors in Gastric Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of the histamine H2-receptor antagonist CP-66948 and the class of drugs known as proton pump inhibitors (PPIs) in the inhibition of gastric acid secretion. The information presented is collated from preclinical studies and is intended to inform research and development in the field of gastric acid-related disorders.
Introduction to Gastric Acid Suppressants
The regulation of gastric acid secretion is a complex physiological process involving multiple signaling pathways. Two of the most successful therapeutic strategies for controlling gastric acid production have been the antagonism of the histamine H2-receptor and the inhibition of the proton pump (H+/K+-ATPase).
This compound is a potent histamine H2-receptor antagonist. It competitively blocks the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing the stimulation of acid secretion. Its affinity for the guinea pig atrial histamine H2-receptor is reported to be 15 times greater than that of cimetidine and seven times greater than that of ranitidine.
Proton Pump Inhibitors (PPIs) , such as omeprazole and lansoprazole, represent a different class of acid suppressants. They act by irreversibly binding to and inactivating the H+/K+-ATPase enzyme, which is the final step in the pathway of acid secretion in parietal cells. This mechanism of action leads to a profound and prolonged reduction of stomach acid production.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and representative PPIs in preclinical models. The data is presented to facilitate a direct comparison of their potency in inhibiting gastric acid secretion.
| Compound | Animal Model | Stimulant | Route of Administration | ED50 |
| This compound | Pylorus-Ligated Rat | - | Intraduodenal | 2 mg/kg |
| This compound | Heidenhain Pouch Dog | Histamine | Oral | 0.3 mg/kg |
| This compound | Heidenhain Pouch Dog | Pentagastrin | Oral | 1.0 mg/kg |
| Omeprazole | Heidenhain Pouch Dog | Histamine | Oral | 1.2 µmol/kg |
| Omeprazole | Gastric Fistula Dog | Histamine | Intravenous | 0.35 µmol/kg |
| Omeprazole | Gastric Fistula Dog | Histamine | Intraduodenal | 0.26 µmol/kg |
| Cimetidine | Heidenhain Pouch Dog | Histamine | - | ~2.4 µmol/kg |
| Ranitidine | Anesthetized Dog | Histamine | Intravenous Infusion | 4.2 times less potent than ranitidine |
| Ranitidine | Anesthetized Dog | Histamine | Intravenous Bolus | 9.6 times more potent than cimetidine |
ED50 (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximum response.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and proton pump inhibitors are illustrated in the following signaling pathway diagram.
Experimental Protocols
The efficacy data presented in this guide were primarily derived from two established preclinical animal models: the pylorus-ligated rat and the Heidenhain pouch dog.
Pylorus-Ligated Rat Model
This model is a widely used method for screening anti-ulcer and antisecretory drugs.
Methodology:
-
Animal Preparation: Male Wistar rats are typically fasted for 24-48 hours with free access to water to ensure an empty stomach.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus (the junction between the stomach and the small intestine) is ligated with a suture to prevent the passage of gastric contents.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered directly into the duodenum.
-
Incubation: The abdominal incision is closed, and the animals are allowed to recover for a set period (typically 4 to 19 hours), during which gastric acid accumulates in the stomach.
-
Sample Collection and Analysis: At the end of the incubation period, the animals are euthanized. The stomach is isolated, and the gastric contents are collected. The volume of the gastric juice is measured, and the total acidity is determined by titration with a standardized sodium hydroxide (NaOH) solution.
-
Data Analysis: The percentage inhibition of gastric acid secretion by the test compound is calculated relative to the vehicle control group, and the ED50 is determined.
Heidenhain Pouch Dog Model
This is a chronic model that allows for the repeated study of gastric acid secretion in conscious animals.
Validating the Mucosal Protective Effects of CP-66948: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mucosal protective effects of CP-66948 with alternative therapeutic agents. The information presented is intended to support researchers and drug development professionals in evaluating the preclinical efficacy of this compound. The data is compiled from various preclinical studies, and direct comparisons should be interpreted with consideration for potential variations in experimental methodologies.
Comparative Efficacy in Ethanol-Induced Gastric Lesion Model
The ethanol-induced gastric lesion model in rats is a standard preclinical assay to evaluate the cytoprotective and mucosal protective properties of investigational compounds. The following table summarizes the median effective dose (ED50) of this compound and its alternatives in inhibiting the formation of ethanol-induced gastric lesions.
Table 1: Comparative Efficacy (ED50) in Rat Ethanol-Induced Gastric Lesion Model
| Compound | Class | ED50 (mg/kg, p.o.) | Reference |
| This compound | Histamine H2-Receptor Antagonist | 12 | |
| Cimetidine | Histamine H2-Receptor Antagonist | > 160 | [1] |
| Ranitidine | Histamine H2-Receptor Antagonist | Not effective in some studies | [2] |
| Misoprostol | Prostaglandin E1 Analog | 0.1 - 1 | [3] |
| Rebamipide | Quinolinone Derivative | ~50 | [4] |
| Sucralfate | Sucrose Sulfate-Aluminum Complex | 25 - 800 (dose-dependent inhibition) | [1] |
| Irsogladine | Phosphodiesterase Inhibitor | Data not available in this model | |
| Bismuth Subsalicylate | Bismuth Compound | Data not available in this model |
Note: The data presented is compiled from multiple sources and may not be from direct head-to-head comparative studies. Variations in experimental protocols could influence the reported ED50 values.
Experimental Protocols
Ethanol-Induced Gastric Lesion Model in Rats
This protocol outlines the general procedure for inducing and evaluating gastric mucosal lesions in rats.
Objective: To assess the gastroprotective effect of a test compound against ethanol-induced gastric mucosal damage.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Test compound (e.g., this compound) and vehicle
-
Absolute or 95% Ethanol
-
Normal saline
-
Oral gavage needles
-
Dissection tools
-
Formalin (10% buffered) for tissue fixation (optional, for histology)
-
Image analysis software (optional)
Procedure:
-
Animal Preparation: Rats are fasted for 24 hours prior to the experiment, with free access to water. This ensures an empty stomach for consistent lesion induction.
-
Dosing: Animals are randomly assigned to treatment groups (vehicle control, positive control, and test compound groups). The test compound or vehicle is administered orally (p.o.) via gavage.
-
Induction of Gastric Lesions: One hour after administration of the test compound, all animals except the sham control group are orally administered a fixed volume of absolute or 95% ethanol (e.g., 1 mL/200g body weight) to induce gastric lesions.[5][6]
-
Euthanasia and Stomach Collection: One hour after ethanol administration, the rats are euthanized by a humane method (e.g., CO2 inhalation). The stomachs are immediately excised.
-
Lesion Quantification:
-
The stomach is opened along the greater curvature and gently rinsed with normal saline to remove gastric contents.
-
The stomach is then spread on a flat surface, and the gastric mucosa is examined for hemorrhagic lesions.
-
The extent of the lesions can be quantified using several methods:
-
Ulcer Index Score: Lesions are scored based on their number and severity (e.g., 0 = no lesion, 1 = small petechiae, 2 = linear lesions < 2 mm, 3 = linear lesions > 2 mm, 4 = circular ulcers). The sum of the scores for each animal is calculated.
-
Total Lesion Area: The area of each lesion is measured (in mm²) using a caliper or image analysis software, and the total lesion area per stomach is calculated.[7]
-
Percentage of Inhibition: The protective effect of the test compound is calculated as the percentage reduction in the mean ulcer index or total lesion area compared to the vehicle-treated control group.
-
-
Experimental Workflow:
Figure 1. Experimental workflow for the ethanol-induced gastric lesion model in rats.
Signaling Pathways and Mechanisms of Action
This compound and other Histamine H2-Receptor Antagonists
This compound, like cimetidine and ranitidine, is a histamine H2-receptor antagonist. Its primary mechanism of action for mucosal protection in the context of acid-related disorders is the inhibition of gastric acid secretion. By blocking the H2 receptor on parietal cells, these antagonists reduce the production of cyclic AMP (cAMP), which in turn decreases the activity of the proton pump (H+/K+ ATPase) responsible for acid secretion.[8] While effective in acid-related ulcer models, their protective effect against direct necrotizing agents like ethanol is limited, as this model is largely independent of gastric acid.[2]
Figure 2. Signaling pathway of Histamine H2-receptor antagonists.
Misoprostol (Prostaglandin E1 Analog)
Misoprostol is a synthetic analog of prostaglandin E1. Its mucosal protective effects are multifactorial and include:
-
Stimulation of Mucus and Bicarbonate Secretion: Misoprostol enhances the natural protective barrier of the stomach.[9]
-
Increased Mucosal Blood Flow: It improves the microcirculation within the gastric mucosa, which is crucial for tissue health and repair.
-
Inhibition of Gastric Acid Secretion: Misoprostol can also reduce gastric acid secretion by acting on prostaglandin receptors on parietal cells.[9]
Figure 3. Mechanism of action of Misoprostol.
Rebamipide
Rebamipide exhibits its mucosal protective effects through multiple mechanisms:
-
Increased Prostaglandin Production: It stimulates the synthesis of endogenous prostaglandins in the gastric mucosa.[10]
-
Scavenging of Free Radicals: Rebamipide has antioxidant properties, protecting cells from oxidative damage.[10]
-
Inhibition of Inflammatory Cytokines: It can modulate the inflammatory response in the gastric mucosa.[10]
-
Increased Mucus Secretion: Similar to misoprostol, it enhances the mucus barrier.[11]
Figure 4. Multifactorial mechanism of action of Rebamipide.
Sucralfate
Sucralfate's mechanism is primarily physical, with some secondary cellular effects:
-
Formation of a Protective Barrier: In an acidic environment, sucralfate forms a viscous, adherent paste that binds to the ulcer crater, creating a physical barrier against acid, pepsin, and bile.[12]
-
Stimulation of Prostaglandins and Growth Factors: It can also stimulate the local production of prostaglandins and epidermal growth factor (EGF), promoting mucosal healing and defense.[13]
Figure 5. Dual mechanism of action of Sucralfate.
References
- 1. Effect of sucralfate on ethanol-induced gastric mucosal damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cimetidine and ranitidine on drug induced damage to gastric epithelial cell monolayers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of absolute ethanol, misoprostol, cimetidine, and phosphate buffer on the morphology of rat gastric mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Omega3 in rat stomach induced peptic ulcer by ethanol [mjmr.journals.ekb.eg]
- 7. Computer-assisted visualization and quantitation of experimental gastric lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nursingcenter.com [nursingcenter.com]
- 9. Misoprostol preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. Mechanisms of action of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sucralfate - PubChem [pubchem.ncbi.nlm.nih.gov]
CP-66948: A Comparative Analysis of a Histamine H2-Receptor Antagonist
An in-depth guide for researchers and drug development professionals on the cross-reactivity and comparative efficacy of the histamine H2-receptor antagonist, CP-66948.
This guide provides a comprehensive comparison of this compound with other well-established histamine H2-receptor antagonists, namely cimetidine and ranitidine. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Comparative Efficacy at the Histamine H2-Receptor
This compound has been identified as a potent histamine H2-receptor antagonist with significant gastric antisecretory properties.[1] Experimental data demonstrates its superior affinity for the H2-receptor compared to older antagonists like cimetidine and ranitidine.
In Vitro Receptor Affinity
The affinity of this compound for the histamine H2-receptor was determined using guinea pig atria, a standard model for H2-receptor binding assays. The results indicate a significantly higher affinity for this compound compared to both cimetidine and ranitidine.
| Compound | Relative Affinity vs. Cimetidine | Relative Affinity vs. Ranitidine |
| This compound | 15x greater | 7x greater |
| Cimetidine | 1x | - |
| Ranitidine | - | 1x |
In Vivo Antisecretory Activity
The in vivo efficacy of this compound in inhibiting gastric acid secretion was evaluated in two animal models: the pylorus-ligated rat and the Heidenhain pouch dog. The effective dose 50 (ED50) values, which represent the dose required to produce 50% of the maximal effect, were determined and compared with those of cimetidine and ranitidine.
Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats:
| Compound | Administration | ED50 (mg/kg) |
| This compound | Intraduodenal | 2 |
Inhibition of Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs:
| Compound | Administration | ED50 (mg/kg) |
| This compound | Per os (oral) | 0.3 |
Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs:
| Compound | Administration | ED50 (mg/kg) |
| This compound | Per os (oral) | 1.0 |
Note: Specific ED50 values for cimetidine and ranitidine in these exact experimental conditions were not available in the searched literature.
Cross-Reactivity Profile
Currently, publicly available information on the comprehensive cross-reactivity of this compound against a broad panel of other receptors (including other histamine receptor subtypes such as H1, H3, and H4, as well as other G-protein coupled receptors) is limited. The primary literature focuses on its potent and selective action at the histamine H2-receptor. Further studies would be required to fully elucidate its off-target binding profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Histamine H2-Receptor Binding Assay (Guinea Pig Atria)
This in vitro assay assesses the binding affinity of a compound to the histamine H2-receptor.
Caption: Workflow for H2-receptor binding assay.
Protocol:
-
Tissue Preparation: Guinea pigs are euthanized, and the atria are rapidly excised and placed in ice-cold buffer. The tissue is then homogenized, and a crude membrane fraction containing the H2-receptors is prepared by centrifugation.
-
Binding Assay: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand specific for the H2-receptor (e.g., [³H]tiotidine).
-
Competition: Increasing concentrations of the test compound (this compound) or reference compounds (cimetidine, ranitidine) are added to compete with the radioligand for binding to the receptors.
-
Separation: The membrane-bound radioligand is separated from the free radioligand in the solution, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The data are used to construct competition binding curves, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for each compound is determined. A lower Ki or IC50 value indicates a higher binding affinity.
Pylorus Ligation Model in Rats
This in vivo model is used to assess the ability of a compound to inhibit basal gastric acid secretion.[2][3]
Caption: Pylorus ligation model workflow.
Protocol:
-
Animal Preparation: Rats are fasted for a specified period (e.g., 18-24 hours) with free access to water to ensure an empty stomach.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric sphincter at the junction of the stomach and the duodenum is carefully ligated with a suture. This prevents the stomach contents from emptying into the intestine.
-
Drug Administration: The test compound (this compound) or a vehicle control is administered directly into the duodenum.
-
Gastric Juice Accumulation: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours), during which gastric acid is secreted and accumulates in the stomach.
-
Sample Collection: After the accumulation period, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.
-
Analysis: The volume of the gastric juice is measured, and the concentration of hydrochloric acid is determined by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH (e.g., 7.0). The total acid output is then calculated.
Heidenhain Pouch Dog Model
This is a chronic in vivo model used to study gastric acid secretion in response to various stimuli in conscious animals.[4][5]
Caption: Heidenhain pouch dog model workflow.
Protocol:
-
Surgical Preparation: A portion of the fundus of the stomach is surgically separated from the main stomach to form a pouch. The vagal nerve supply to this pouch is severed, making it a denervated pouch. The pouch is then fitted with a cannula that opens to the exterior of the abdomen, allowing for the collection of gastric secretions.
-
Recovery: The dogs are allowed to recover fully from the surgery before being used in experiments.
-
Experimental Procedure: On the day of the experiment, the test compound (this compound) or a vehicle is administered orally. After a specified time, gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.
-
Sample Collection: Gastric juice is collected from the Heidenhain pouch at regular intervals.
-
Analysis: The volume and acid concentration of each sample are determined as described for the pylorus ligation model. The acid output is calculated for each collection period to assess the inhibitory effect of the test compound.
Signaling Pathway of Histamine H2-Receptor Antagonism
Histamine H2-receptor antagonists like this compound exert their effect by competitively blocking the action of histamine on the H2-receptors located on the basolateral membrane of gastric parietal cells. This inhibition disrupts the signaling cascade that leads to the secretion of gastric acid.
Caption: H2-receptor antagonist signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 4. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: The Preclinical Potency of CP-66948 Versus Leading H2 Blockers
For researchers and drug development professionals, the quest for more potent and effective treatments for acid-related gastrointestinal disorders is ongoing. This guide provides a comparative analysis of the preclinical data for CP-66948, a histamine H2 receptor antagonist, alongside the established H2 blockers cimetidine, ranitidine, and famotidine. The data presented is based on available preclinical studies and highlights the comparative efficacy of these compounds in inhibiting gastric acid secretion.
While direct head-to-head clinical trials involving this compound are not publicly available, preclinical data offers valuable insights into its potential therapeutic standing. This comparison focuses on in vitro receptor affinity and in vivo inhibition of gastric acid secretion, providing a foundational understanding of this compound's pharmacological profile.
Quantitative Comparison of H2 Receptor Antagonists
The following table summarizes the available quantitative data for this compound and other leading H2 blockers. It is important to note that the data for this compound is from a single preclinical study and is presented relative to cimetidine and ranitidine. For the other agents, a range of values from various studies is provided, reflecting the variability in experimental conditions.
| Compound | H2 Receptor Affinity (Relative Potency) | In Vitro Potency (IC50/Ki) | In Vivo Potency (ED50) - Gastric Acid Inhibition |
| This compound | 15x > Cimetidine7x > Ranitidine[1] | Data not available | Rat (pylorus-ligated): 2 mg/kg, i.d.[1]Dog (histamine-stimulated): 0.3 mg/kg, p.o.[1]Dog (pentagastrin-stimulated): 1.0 mg/kg, p.o.[1] |
| Cimetidine | Baseline | Ki: 1.1 ± 0.2 µM[2] IC50 (food-stimulated secretion): 1.6 µmol/l[3] | Child (oral, for pH >2.5): 3.0 mg/kg[4] |
| Ranitidine | ~2-11x > Cimetidine[5] | IC50 (basal acid secretion): 44 ng/ml (range 10-75 ng/ml)[6] IC50 (meal-stimulated secretion): 73 ng/ml[5] | Data not available in comparable units |
| Famotidine | ~20-50x > Cimetidine[2][7]~6-10x > Ranitidine[7] | Kd: 14 nMIC50: 33 nM[8] | Oral (suppression of stimulated acid secretion): 5 mg comparable to 300 mg cimetidine[9] |
Note: Data is compiled from multiple sources with varying experimental conditions. Direct comparison should be made with caution. i.d. = intraduodenal; p.o. = per os (oral).
Experimental Protocols
The data presented in this guide is derived from established experimental models for evaluating H2 receptor antagonists. Below are detailed methodologies for the key experiments cited.
H2 Receptor Binding Affinity Assay
-
Objective: To determine the affinity of a compound for the histamine H2 receptor.
-
Methodology: A radioligand binding assay is typically employed.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the H2 receptor (e.g., guinea pig atria, CHO cells transfected with the human H2 receptor).
-
Incubation: The membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [3H]tiotidine) and varying concentrations of the test compound (e.g., this compound, cimetidine, ranitidine).
-
Separation: The bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation. The affinity of this compound was determined to be 15 times greater than that of cimetidine and seven times greater than that of ranitidine in a study using guinea pig atria.[1]
-
In Vivo Inhibition of Gastric Acid Secretion
Two primary animal models were utilized to assess the in vivo potency of this compound:
1. Pylorus-Ligated Rat Model:
-
Objective: To measure the effect of a compound on basal gastric acid secretion.
-
Methodology:
-
Animal Preparation: Rats are fasted overnight to ensure an empty stomach.
-
Surgical Procedure: Under anesthesia, a laparotomy is performed, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to prevent the stomach contents from emptying.
-
Drug Administration: The test compound (e.g., this compound at 2 mg/kg) is administered intraduodenally.
-
Sample Collection: After a set period (typically 4 hours), the animal is euthanized, and the stomach is removed. The gastric contents are collected.
-
Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0. The total acid output is then calculated.
-
2. Heidenhain Pouch Dog Model:
-
Objective: To measure the effect of a compound on stimulated gastric acid secretion from a denervated gastric pouch.
-
Methodology:
-
Animal Preparation: A Heidenhain pouch, a surgically created small stomach pouch that is isolated from the main stomach but retains its blood supply, is prepared in dogs. This pouch does not receive vagal innervation.
-
Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.
-
Drug Administration: The test compound (e.g., this compound at 0.3 mg/kg or 1.0 mg/kg) is administered orally.
-
Sample Collection: Gastric juice is collected from the pouch at regular intervals.
-
Analysis: The volume and acidity of the collected gastric juice are measured to determine the rate of acid secretion. The inhibitory effect of the drug is calculated by comparing the acid output before and after drug administration.
-
Mandatory Visualizations
H2 Receptor Signaling Pathway and Mechanism of Action of H2 Blockers
Caption: H2 receptor signaling cascade in gastric parietal cells and the inhibitory action of H2 blockers.
Experimental Workflow for In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat)
References
- 1. CP-66,948: an antisecretory histamine H2-receptor antagonist with mucosal protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoneurolysis of the canine gastric submucosa. Effects on surgically-induced gastric hypersecretion on the Heidenhain pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo comparisons of antiandrogenic potencies of two histamine H2-receptor antagonists, cimetidine and etintidine--HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Famotidine, a new, potent, long-acting histamine H2-receptor antagonist: comparison with cimetidine and ranitidine in the treatment of Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of CP-66948 and Other Anti-Ulcer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical therapeutic index of the novel H2 receptor antagonist, CP-66948, with other established anti-ulcer drugs. The therapeutic index, a critical measure of a drug's safety margin, is presented alongside supporting experimental data on efficacy and toxicity. This document aims to offer an objective evaluation to inform further research and development in the field of gastric acid-related disorders.
Comparative Therapeutic Index of Anti-Ulcer Drugs
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher TI indicates a wider margin between the dose that produces a therapeutic effect and the dose that causes toxicity. The following table summarizes the available preclinical data for this compound and a range of other anti-ulcer medications.
| Drug | Class | Species | Oral LD50 (mg/kg) | Efficacy Endpoint | Oral ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | H2 Receptor Antagonist | Rat | Not Found | Inhibition of gastric acid secretion (pylorus-ligated) | 2 (intraduodenal) | Not Calculable |
| Dog | Not Found | Inhibition of histamine-stimulated gastric acid secretion | 0.3 | Not Calculable | ||
| Rat | Not Found | Inhibition of ethanol-induced gastric lesions | 12 | Not Calculable | ||
| Cimetidine | H2 Receptor Antagonist | Rat | > 5,000[1] | Inhibition of gastric acid secretion (Shay rat model) | ~10-100 | >50 - >500 |
| Mouse | 2,550[1] | - | - | - | ||
| Ranitidine | H2 Receptor Antagonist | Rat | 6,610[2] | Inhibition of histamine-induced gastric acid secretion (dog) | ~1-2 (oral) | ~3305 - 6610 |
| Mouse | >1000 (not lethal)[3] | - | - | - | ||
| Omeprazole | Proton Pump Inhibitor | Rat | > 4,000[4][5][6] | Inhibition of gastric acid secretion (pylorus-ligated) | 10-100[7] | >40 - >400 |
| Mouse | 1,520[4] | Protection against various necrotizing agents | ~4.2 - 13.9 (12-40 µmol/kg)[8] | ~109 - 362 | ||
| Dog | 1,200[9][10] | - | - | - | ||
| Lansoprazole | Proton Pump Inhibitor | Rat | > 5,000[11][12][13][14] | Reduction of ethanol-HCl induced mucosal injury | ~8.9 (24.3 µmol/kg)[15] | >562 |
| Mouse | > 5,000[13][14] | - | - | - | ||
| Misoprostol | Prostaglandin Analog | Rat | 81-100[16] | - | - | - |
| Mouse | 27-138[16] | - | - | - | ||
| Sucralfate | Mucosal Protective Agent | Rat | > 12,000[17] | Prevention of cysteamine-induced duodenal ulcer | 100-200 | >60 - >120 |
| Mouse | > 8,000[17] | - | - | - |
Note: The therapeutic indices are estimations based on data from different studies and animal models, which may not be directly comparable. The absence of an oral LD50 for this compound in rats prevents a direct TI calculation for comparison in that species.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Acute Oral Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Protocol:
-
Animal Model: Healthy, young adult rodents (e.g., Wistar or Sprague-Dawley rats, BALB/c mice) of a single sex or both sexes are used. Animals are fasted overnight before dosing.[18]
-
Dose Administration: The test substance is administered orally via gavage in a suitable vehicle. A range of doses is selected based on preliminary range-finding studies.[18]
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.[19]
-
Data Analysis: The LD50 value is calculated using statistical methods such as the Reed-Muench or Probit analysis.[20]
Pylorus Ligation (Shay Rat) Model for Anti-Secretory and Anti-Ulcer Activity
Objective: To evaluate the ability of a compound to inhibit gastric acid secretion and protect against ulcer formation due to acid accumulation.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are fasted for 24-48 hours with free access to water.[9][21]
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally prior to surgery.[5][9]
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated with a silk suture, taking care not to obstruct blood flow. The abdominal wall is then closed.[9][21]
-
Gastric Content Collection: After a set period (typically 4-19 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected, and the volume is measured.[5][22]
-
Analysis: The pH, free acidity, and total acidity of the gastric juice are determined by titration. The stomach is opened along the greater curvature, and the gastric mucosa is examined for ulcers. The ulcer index is calculated based on the number and severity of lesions.[9]
Histamine-Stimulated Gastric Acid Secretion in Dogs
Objective: To assess the inhibitory effect of a drug on histamine-induced gastric acid secretion.
Protocol:
-
Animal Model: Beagle dogs surgically prepared with a Heidenhain pouch (a vagally denervated pouch of the fundic stomach) are used.[6]
-
Stimulation: A continuous intravenous infusion of histamine is administered to induce a stable, submaximal rate of gastric acid secretion.[3][6]
-
Drug Administration: The test compound is administered orally or intravenously during the histamine infusion.
-
Gastric Juice Collection: Gastric juice is collected from the Heidenhain pouch at regular intervals.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration to calculate the total acid output. The ED50 is the dose of the drug that causes a 50% reduction in the histamine-stimulated acid output.
Ethanol-Induced Gastric Lesion Model in Rats
Objective: To evaluate the cytoprotective effect of a compound against ethanol-induced gastric mucosal damage.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are fasted for 24 hours with free access to water.[8][23]
-
Drug Administration: The test compound or vehicle is administered orally prior to ethanol administration.[8]
-
Induction of Lesions: A fixed volume of absolute or acidified ethanol is administered orally to induce gastric lesions.[8][23]
-
Evaluation: After a specified time (e.g., 1 hour), the animals are euthanized, and the stomachs are removed. The stomachs are opened along the greater curvature and examined for hemorrhagic lesions in the glandular mucosa. The ulcer index is determined by measuring the length of the lesions.
Signaling Pathways and Experimental Workflows
Histamine H2 Receptor Antagonist Signaling Pathway
References
- 1. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Two models of gastric H, Na, K, and Cl secretion in the dog using histamine and pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
- 6. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H-2 receptor stimulation and inhibition of pepsin secretion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Anti-Ulcer Activity of a Drug Using Pylorus Ligation (Shay) Ray Model - Pharmacy Infoline [pharmacyinfoline.com]
- 10. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Shay rat as an assay animal for anti-ulcer factors: III. Paper chromatography and other chemical studies of Shay rat anti-ulcer factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. CP-66,948: an antisecretory histamine H2-receptor antagonist with mucosal protective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.5. Histology of ethanol-induced gastric lesions [bio-protocol.org]
- 17. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. dtsc.ca.gov [dtsc.ca.gov]
- 20. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of anti-ulcer activity of the leaf extract of Osyris quadripartita Decne. (Santalaceae) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. 4.6. Gastric Lesion Induction by Ethanol [bio-protocol.org]
The Rise and Fall of a Gastric Acid Inhibitor: A Comparative Analysis of CP-66948
An early contender in the arena of acid-related gastrointestinal disorders, CP-66948, a potent histamine H2-receptor antagonist, showed initial promise in preclinical studies. However, a conspicuous absence of long-term clinical data suggests its journey from laboratory to clinic was halted. This guide provides a comparative analysis of this compound against established alternatives, namely other H2-receptor antagonists and the more recent proton pump inhibitors (PPIs), offering a retrospective look at its potential and a comprehensive overview of the therapeutic landscape it sought to enter.
This compound emerged in the early 1990s as a compound with significant gastric antisecretory and mucosal protective properties.[1] Preclinical data demonstrated its high affinity for the histamine H2-receptor, even surpassing that of cimetidine and ranitidine, the leading H2-receptor antagonists of its time.[1] Despite these promising initial findings and evidence of gastric acid inhibition in humans, publicly available data on its long-term efficacy and safety in clinical trials is non-existent, indicating that its development was likely discontinued.
Mechanism of Action: A Familiar Pathway
This compound, like other drugs in its class, was designed to block the action of histamine at the H2 receptors on parietal cells in the stomach. This competitive antagonism reduces the production of gastric acid, a key factor in conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[1][2]
A Comparative Landscape: Efficacy and Safety of Alternatives
In the absence of long-term data for this compound, a comparison with established treatments for acid-related disorders is essential for researchers and drug development professionals. The following tables summarize the long-term efficacy and safety of prominent H2-receptor antagonists and proton pump inhibitors.
Long-Term Efficacy of H2-Receptor Antagonists and Proton Pump Inhibitors
| Drug Class | Representative Drugs | Common Indications | Long-Term Efficacy |
| H2-Receptor Antagonists | Cimetidine, Famotidine | Peptic Ulcer Disease, GERD, Zollinger-Ellison Syndrome | Effective for maintenance therapy of duodenal and gastric ulcers, with relapse rates significantly lower than placebo.[3][4] Less effective than PPIs for healing erosive esophagitis. |
| Proton Pump Inhibitors (PPIs) | Omeprazole, Lansoprazole, Esomeprazole, Pantoprazole, Rabeprazole | Peptic Ulcer Disease, GERD, Zollinger-Ellison Syndrome, H. pylori Eradication | Superior to H2-receptor antagonists in healing peptic ulcers and erosive esophagitis.[2] Highly effective for long-term management of GERD and hypersecretory conditions. |
Long-Term Safety Profile of H2-Receptor Antagonists and Proton Pump Inhibitors
| Drug Class | Representative Drugs | Common Long-Term Adverse Effects | Notable Safety Concerns |
| H2-Receptor Antagonists | Cimetidine, Famotidine | Generally well-tolerated.[1][5] Rare instances of headache, dizziness, and gastrointestinal disturbances.[6][7] | Cimetidine: Can cause gynecomastia and impotence at high doses due to antiandrogenic effects.[8] Potential for drug interactions. Ranitidine: Withdrawn from the market due to the presence of a carcinogenic contaminant (NDMA).[9][10] |
| Proton Pump Inhibitors (PPIs) | Omeprazole, Lansoprazole, Esomeprazole, Pantoprazole, Rabeprazole | Generally considered safe for long-term use.[11][12] | Potential for increased risk of bone fractures, vitamin B12 deficiency, kidney disease, and certain infections (Clostridium difficile, pneumonia) with prolonged use, though the absolute risk is low.[13][14] |
Experimental Protocols: A Glimpse into Preclinical Evaluation
While clinical trial protocols for this compound are unavailable, the methodologies from its initial preclinical characterization provide insight into its evaluation.
In Vitro H2-Receptor Affinity Assay:
-
Objective: To determine the binding affinity of this compound to the histamine H2-receptor.
-
Methodology: A radioligand binding assay was likely performed using guinea pig atrial membranes, a tissue rich in H2 receptors. The ability of this compound to displace a radiolabeled H2-receptor antagonist (e.g., [3H]-tiotidine) would be measured. The concentration of this compound required to inhibit 50% of the specific binding (IC50) would be calculated and compared to that of cimetidine and ranitidine.
In Vivo Gastric Acid Secretion Studies (Pylorus-Ligated Rat Model):
-
Objective: To assess the in vivo antisecretory activity of this compound.
-
Methodology:
-
Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.
-
This compound, a vehicle control, or a comparator drug is administered intraduodenally.
-
After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed.
-
The gastric content is collected, and the volume, pH, and total acid output are measured.
-
The dose required to produce a 50% inhibition of gastric acid secretion (ED50) is determined.
-
Conclusion: A Lesson in Drug Development
The story of this compound serves as a reminder of the arduous path of drug development. While its initial preclinical profile was promising, the lack of progression to long-term clinical studies suggests that it may have encountered insurmountable hurdles, such as unforeseen toxicity, unfavorable pharmacokinetic properties, or a strategic decision by its developers in a rapidly evolving therapeutic landscape. For researchers today, the well-documented long-term efficacy and safety profiles of existing H2-receptor antagonists and proton pump inhibitors provide a robust framework for the development of novel therapies for acid-related disorders, with a clear understanding of the benchmarks that any new entrant must meet or exceed.
References
- 1. Histamine Type-2 Receptor Antagonists (H2 Blockers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Six years of continuous cimetidine treatment in peptic ulcer disease: efficacy and safety. Anglo-Irish Cimetidine Long-Term Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onlinejima.com [onlinejima.com]
- 5. droracle.ai [droracle.ai]
- 6. Articles [globalrx.com]
- 7. H2 blockers: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 8. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. List of H2 Blockers: Cimetidine, Famotidine, and More - GoodRx [goodrx.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. uspharmacist.com [uspharmacist.com]
- 13. Long-Term Use of Proton-Pump Inhibitors: Unravelling the Safety Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Are Proton Pump Inhibitors (PPIs) Safe for Long-Term Use? | News | Yale Medicine [yalemedicine.org]
Comparative Analysis of CP-66948: A Potent Histamine H2-Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of CP-66948, a histamine H2-receptor antagonist, with other established drugs in its class, namely cimetidine and ranitidine. The information presented is based on available preclinical data and is intended to offer an objective overview of its pharmacological profile.
Quantitative Data Summary
The following tables summarize the key comparative data for this compound, cimetidine, and ranitidine, focusing on receptor affinity and in vivo efficacy.
Table 1: Histamine H2-Receptor Affinity
| Compound | Relative Affinity (Guinea Pig Atria) |
| This compound | 15x Cimetidine, 7x Ranitidine [1][2] |
| Cimetidine | Baseline |
| Ranitidine | ~2.1x Cimetidine |
Table 2: In Vivo Inhibition of Gastric Acid Secretion
| Compound | Animal Model | ED₅₀ | Route of Administration |
| This compound | Pylorus-ligated Rat | 2 mg/kg [1][2] | Intraduodenal |
| This compound | Histamine-stimulated Dog | 0.3 mg/kg [1][2] | Per Os (Oral) |
| This compound | Pentagastrin-stimulated Dog | 1.0 mg/kg [1][2] | Per Os (Oral) |
| Cimetidine | Not specified in snippets | - | - |
| Ranitidine | Not specified in snippets | - | - |
Table 3: In Vivo Inhibition of Ethanol-Induced Gastric Lesions
| Compound | Animal Model | ED₅₀ | Route of Administration |
| This compound | Rat | 12 mg/kg [1][2] | Per Os (Oral) |
| This compound | Rat | 6 mg/kg [1][2] | Subcutaneous |
| Cimetidine | Not specified in snippets | - | - |
| Ranitidine | Not specified in snippets | - | - |
Experimental Protocols
The following are representative methodologies for the key experiments cited. While the exact protocols for the this compound studies are not publicly available in full detail, these descriptions are based on standard pharmacological assays.
Histamine H2-Receptor Affinity Assay (In Vitro)
This assay determines the binding affinity of a compound to the histamine H2-receptor, often using a radioligand binding assay.
-
Receptor Preparation: Membranes are prepared from tissues known to express a high density of H2 receptors, such as guinea pig atria or cerebral cortex.
-
Radioligand Binding: A radiolabeled H2-receptor antagonist (e.g., [³H]-tiotidine) is incubated with the prepared membranes.
-
Competitive Binding: The ability of the test compound (this compound, cimetidine, or ranitidine) to displace the radioligand from the receptor is measured over a range of concentrations.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated to reflect the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.
Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats (In Vivo)
This model is used to assess the antisecretory activity of a compound on basal gastric acid secretion.
-
Animal Preparation: Rats are fasted overnight but allowed free access to water. Under anesthesia, a midline abdominal incision is made, and the pylorus (the opening from the stomach into the small intestine) is ligated to allow for the accumulation of gastric secretions.
-
Drug Administration: The test compound is administered, typically intraduodenally, immediately after pylorus ligation.
-
Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected and centrifuged.
-
Analysis: The volume of the gastric juice is measured, and the total acid concentration is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0. The ED₅₀, the dose that produces 50% of the maximal inhibition of gastric acid secretion, is then calculated.
Ethanol-Induced Gastric Lesion Model in Rats (In Vivo)
This model evaluates the cytoprotective effects of a compound against gastric mucosal injury.
-
Animal Preparation: Rats are fasted for 24 hours prior to the experiment.
-
Drug Administration: The test compound is administered orally or subcutaneously at various doses.
-
Induction of Lesions: After a specific time following drug administration (e.g., 30-60 minutes), a necrotizing agent, typically absolute or a high concentration of ethanol, is administered orally to induce gastric lesions.
-
Lesion Assessment: After a further incubation period (e.g., 1 hour), the animals are euthanized, and their stomachs are removed and inflated with formalin. The stomachs are then opened along the greater curvature, and the area of visible lesions is measured.
-
Data Analysis: The percentage of inhibition of lesion formation is calculated for each dose, and the ED₅₀, the dose that protects 50% of the animals from lesion formation, is determined.
Mandatory Visualizations
Signaling Pathway of Histamine H2-Receptor Antagonists
Caption: Signaling pathway of histamine H2-receptor and its inhibition by this compound.
Experimental Workflow for In Vivo Gastric Acid Secretion Assay
Caption: Workflow for the pylorus-ligated rat model to assess gastric acid secretion.
Logical Relationship of Pharmacological Effects
Caption: Logical flow from molecular action to therapeutic potential of this compound.
References
Safety Operating Guide
Guidance on the Proper Disposal of Research Chemical CP-66948
Disclaimer: Specific disposal procedures for a compound designated "CP-66948" are not available in public resources or safety data sheets. This suggests that this compound may be a novel research chemical, an internal compound identifier, or not widely documented. The following information provides a general framework for the safe disposal of unknown or novel laboratory chemicals, which should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Logistical Information
The proper disposal of any chemical, including the research compound this compound, is a critical component of laboratory safety and regulatory compliance. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious and systematic approach to waste management. Researchers, scientists, and drug development professionals must adhere to institutional and governmental regulations for hazardous waste.
Operational Plan for Disposal
The primary operational plan involves a multi-step process of characterization, consultation, and compliant disposal. It is imperative to treat the substance as hazardous until proven otherwise.
Step 1: Preliminary Hazard Assessment
Before handling for disposal, a preliminary hazard assessment must be conducted. This involves reviewing all available information on the synthesis, known reactive groups, and any analytical data for this compound.
Step 2: Segregation and Labeling
The waste container for this compound must be clearly labeled with the chemical name, "this compound," and any known hazard information. It should be segregated from other chemical waste streams to prevent unintended reactions.
Step 3: Consultation with EHS
Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on the disposal of unknown or novel compounds. Provide them with all available information about this compound.
Step 4: Waste Characterization
EHS will likely require a waste characterization to determine the appropriate disposal route. This may involve analytical testing to identify properties relevant to hazardous waste classification (e.g., ignitability, corrosivity, reactivity, toxicity).
Step 5: Compliant Disposal
Based on the waste characterization, EHS will provide specific instructions for the final disposal of this compound. This will be in accordance with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) or equivalent international bodies.
Data Presentation: Waste Characterization Profile
While no specific data for this compound is available, the following table outlines the typical information required for hazardous waste characterization. This table should be completed in consultation with your EHS department.
| Parameter | Value | Method of Determination |
| Physical State | Solid, Liquid, Gas | Visual Inspection |
| pH | 0-14 | pH paper or meter |
| Flash Point | (°C or °F) | Analytical Testing |
| Reactivity | (e.g., with water, air, other chemicals) | Synthesis knowledge |
| Toxicity Data (if any) | (e.g., LD50, known hazards) | Literature/Internal Data |
| Solubility in Water | (mg/L) | Experimental Data |
| Chemical Composition | (List of constituents) | Synthesis records |
Experimental Protocols
In the absence of specific protocols for this compound, a generic protocol for preparing an unknown research chemical for EHS pickup is provided.
Protocol: Preparation of Unknown Research Chemical for Disposal
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Container Selection: Choose a chemically compatible and sealable container for the waste. The container must be in good condition with no leaks or cracks.
-
Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the chemical name ("this compound"), the date, and your contact information. If any hazard characteristics are known or suspected (e.g., flammable, corrosive), indicate this on the label.
-
Segregation: Store the labeled waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible waste streams.
-
Documentation: Record the generation of this waste stream in your laboratory's chemical inventory and waste disposal logs.
-
EHS Notification: Contact your institution's EHS department to schedule a waste pickup. Provide them with all available information regarding this compound.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of a novel research chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
